(+/-)-Isorhynchophylline
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl 2-[(3S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/t14?,15?,19?,22-/m0/s1 |
InChI Key |
DAXYUDFNWXHGBE-PYTKWAODSA-N |
Isomeric SMILES |
CCC1CN2CC[C@@]3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Pictograms |
Acute Toxic |
Synonyms |
isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |
Origin of Product |
United States |
Natural Occurrence, Biodiversity, and Isolation Methodologies
Phytogeographical Distribution of Isorhynchophylline-Producing Flora
Isorhynchophylline (B1663542) is a prominent tetracyclic oxindole (B195798) alkaloid primarily found in plant species belonging to the genus Uncaria. This genus exhibits a pantropical distribution, indicating its presence across tropical regions worldwide. The majority of Uncaria species are native to tropical Asia, with a smaller number found in Africa, the Mediterranean, and the neotropics. wikipedia.org
The geographical range of these plants is extensive, covering diverse ecosystems. For instance, species such as Uncaria rhynchophylla and Uncaria sinensis are commonly found in China. wikipedia.orgbotanical-online.com Uncaria tomentosa, another significant source, is native to South America. wikipedia.org The species Uncaria gambir originates from the wet tropical biome of Western Malesia, a region encompassing the Malay Peninsula and the islands of Sumatra, Java, Borneo, and surrounding areas. wikipedia.orgkew.org This wide distribution highlights the adaptability of the Uncaria genus to various tropical climates and environments, making it a globally accessible source of Isorhynchophylline.
The table below summarizes the distribution of key Isorhynchophylline-producing Uncaria species.
| Species | Native Geographical Region |
| Uncaria rhynchophylla | China and other parts of Southeast Asia |
| Uncaria sinensis | China |
| Uncaria tomentosa | South America (Neotropics) |
| Uncaria guianensis | South America (Neotropics) |
| Uncaria gambir | Western Malesia (Tropical Asia) |
| Uncaria macrophylla | Southeast Asia |
| Uncaria hirsuta | Southeast Asia |
Systematic Botanical Classification of Source Plants
The primary producers of Isorhynchophylline belong to the genus Uncaria. These plants are woody lianas, commonly known as cat's claw due to the characteristic hook-like thorns they use to climb. wikipedia.org The systematic classification of this genus places it firmly within the coffee family, Rubiaceae, which is known for its rich alkaloid content.
The detailed taxonomic hierarchy for the genus Uncaria is as follows:
Kingdom: Plantae wikipedia.orgkew.org
Clade: Tracheophytes (Vascular plants) wikipedia.org
Clade: Angiosperms (Flowering plants) wikipedia.org
Clade: Eudicots wikipedia.org
Clade: Asterids wikipedia.org
Order: Gentianales wikipedia.orgkew.org
Family: Rubiaceae (Coffee family) wikipedia.orgbotanical-online.comkew.org
Subfamily: Cinchonoideae wikipedia.org
Tribe: Naucleeae wikipedia.org
Genus: Uncaria Schreb. wikipedia.orgkew.org
The genus comprises approximately 40 accepted species, many of which are sources of Isorhynchophylline and its stereoisomer, Rhynchophylline (B1680612). wikipedia.orgnih.gov
Advanced Extraction and Chromatographic Isolation Techniques for Isorhynchophylline
The isolation of Isorhynchophylline from its natural plant matrices involves sophisticated extraction and purification methodologies designed to maximize yield and purity while minimizing degradation.
Extraction Methods:
Modern extraction techniques have largely superseded traditional methods like simple decoction due to improved efficiency and preservation of the target compound.
Ultrasonic-Assisted Extraction (UAE): This is a highly favored method for extracting Isorhynchophylline. nih.gov UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the dissolution of the target alkaloids. This process significantly shortens extraction time, reduces solvent consumption, and often results in higher recovery rates compared to conventional methods. google.compatsnap.com Studies have shown that UAE can achieve average recoveries for Isorhynchophylline between 97.00% and 99.59%. nih.gov
Reflux Extraction: This traditional technique involves boiling the plant material with a solvent and condensing the vapor back into the mixture. While effective, it has drawbacks. Heating during reflux can cause the transformation of Isorhynchophylline into its isomers, such as Rhynchophylline, Isocorynoxeine, and Corynoxeine, leading to lower yields of the desired compound. nih.gov
The choice of solvent is critical, with ethanol (B145695) of varying concentrations (e.g., 55-65%) being commonly employed. google.compatsnap.com
Isolation and Purification Techniques:
Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating Isorhynchophylline.
Column Chromatography: This is a fundamental purification step. The crude extract is passed through a stationary phase, such as silica (B1680970) gel or a macroporous resin, packed into a column. google.comgoogle.com Different compounds in the extract move through the column at different rates depending on their affinity for the stationary phase and the solvent (mobile phase), allowing for their separation.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, preparative HPLC is often the final step. It operates on the same principles as analytical HPLC but on a larger scale, allowing for the isolation of milligram to gram quantities of the pure compound.
The table below outlines the key parameters in the extraction and isolation process.
| Technique | Description | Advantages |
| Ultrasonic-Assisted Extraction | Uses ultrasonic waves to facilitate extraction with a solvent like ethanol. | High efficiency, shorter time, reduced solvent use, high recovery rates. nih.govgoogle.com |
| Silica Gel Column Chromatography | Separates compounds based on polarity using a silica gel stationary phase. | Good reproducibility, scalable for industrial production. google.com |
| Resin Column Chromatography | Utilizes synthetic polymer resins to separate alkaloids from the crude extract. | Effective for initial cleanup and enrichment. google.com |
Quantitative and Qualitative Analysis of Isorhynchophylline in Natural Matrices
Accurate identification and measurement of Isorhynchophylline in plant materials are crucial for quality control, standardization, and research. Several advanced analytical methods are employed for this purpose.
Qualitative Analysis:
Qualitative analysis aims to confirm the presence of Isorhynchophylline.
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for preliminary identification. A specific developing agent, such as an improved bismuth potassium iodide reagent, can be sprayed on the TLC plate to reveal the presence of Isorhynchophylline and other alkaloids as distinct colored spots. google.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This powerful combination provides definitive identification. HPLC separates the components of the extract, and the mass spectrometer analyzes the molecular weight and fragmentation pattern of each component, providing a unique chemical fingerprint for Isorhynchophylline. nih.gov This technique is particularly useful for studying the transformation of Isorhynchophylline during processing. nih.gov
Quantitative Analysis:
Quantitative analysis determines the exact amount of Isorhynchophylline in a sample.
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common method for quantifying Isorhynchophylline. nih.govthieme-connect.com A detector measures the absorbance of UV light at a specific wavelength (e.g., 245 nm), and the amount of Isorhynchophylline is calculated by comparing the peak area in the sample's chromatogram to that of a known standard. thieme-connect.com The method demonstrates good linearity for accurate measurement. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is used for targeted quantification, especially for samples with low concentrations or complex matrices. It can accurately measure Isorhynchophylline levels, which have been found to range from 2.60 to 1299 mg/kg in various Uncaria samples. researchgate.net
A "characteristic chromatogram" approach using HPLC has been developed to serve as a quality control standard, allowing for both the discrimination of different Uncaria species and the simultaneous quantification of multiple key alkaloids, including Isorhynchophylline. thieme-connect.com
Biosynthetic Pathways and Enzymatic Mechanisms of Isorhynchophylline
Elucidation of Precursor Molecules in Isorhynchophylline (B1663542) Biosynthesis
The biosynthesis of isorhynchophylline, like other monoterpenoid indole (B1671886) alkaloids (MIAs), is a convergent pathway that utilizes two primary precursor molecules derived from distinct metabolic routes. researchgate.netnih.gov These precursors are tryptamine (B22526) and secologanin (B1681713). youtube.com
Tryptamine Biosynthesis: The indole component of isorhynchophylline is supplied by tryptamine. This amine is derived from the aromatic amino acid L-tryptophan through a decarboxylation reaction. youtube.comwikipedia.org Tryptophan itself is a product of the shikimate pathway, a central metabolic route in plants for the biosynthesis of aromatic compounds. nih.gov The conversion of tryptophan to tryptamine is considered the first committed step in the indole portion of the alkaloid's biosynthesis. nih.gov
Secologanin Biosynthesis: The terpenoid portion is provided by the secoiridoid monoterpene, secologanin. This molecule is synthesized via the methylerythritol 4-phosphate (MEP) pathway, which is active in plant plastids. researchgate.netnih.gov The MEP pathway uses glyceraldehyde 3-phosphate (GAP) and pyruvate (B1213749) to form the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These units are combined to form geranyl pyrophosphate (GPP), the foundational C10 precursor for all monoterpenoids, including secologanin. wikipedia.org The intricate conversion of GPP to secologanin involves a series of approximately ten enzymatic reactions, including oxidations, reductions, glycosylation, and methylation, ultimately leading to the formation of this key secoiridoid. nih.govnih.gov
The condensation of tryptamine and secologanin forms the central precursor strictosidine (B192452), which serves as the universal backbone for thousands of MIAs, including isorhynchophylline. researchgate.netyoutube.comwustl.edu
| Precursor Molecule | Metabolic Pathway of Origin | Key Starting Materials | Role in Isorhynchophylline Structure |
| Tryptamine | Shikimate Pathway | L-Tryptophan | Provides the indole ring and ethylamine (B1201723) side chain. |
| Secologanin | Methylerythritol 4-Phosphate (MEP) Pathway | Geranyl Pyrophosphate (GPP) | Provides the C9-C10 terpenoid unit that undergoes rearrangement. |
| Strictosidine | Convergent MIA Pathway | Tryptamine, Secologanin | The universal precursor that undergoes further modifications. |
Identification and Characterization of Key Biosynthetic Enzymes
The assembly of isorhynchophylline from its primary metabolites is orchestrated by a cascade of specific enzymes. While the early steps leading to the common precursor strictosidine are well-characterized across many MIA-producing plants, the later steps that define the unique spiro-oxindole scaffold of isorhynchophylline are more specific to the Uncaria genus. mdpi.com
The biosynthetic pathway can be broadly divided into three stages:
Formation of Precursors:
Tryptophan Decarboxylase (TDC): This pyridoxal (B1214274) phosphate-dependent enzyme catalyzes the decarboxylation of L-tryptophan to yield tryptamine, committing the metabolite to the alkaloid pathway. nih.govnih.govresearchgate.net
Secologanin Biosynthesis Enzymes: This is a multi-enzyme process. Key enzymes identified in related pathways include Geraniol 8-oxidase (G8O), 7-deoxyloganic acid hydroxylase (7-DLH), Loganic acid O-methyltransferase (LAMT), and Secologanin Synthase (SLS), a cytochrome P450 enzyme that catalyzes the critical ring-opening of loganin (B1675030) to form secologanin. mdpi.comnih.govnih.gov
Formation of the Central Intermediate:
Strictosidine Synthase (STR): This enzyme plays a pivotal role by catalyzing the stereospecific Pictet-Spengler condensation of tryptamine and secologanin to form 3-α(S)-strictosidine. wikipedia.orgnih.gov This reaction is the convergent point of the two precursor pathways and establishes the foundational structure of all MIAs. wustl.edu
Post-Strictosidine Modifications:
Strictosidine β-Glucosidase (SGD): This enzyme hydrolyzes the glucose moiety from strictosidine, generating the highly reactive strictosidine aglycone. nih.gov
Geissoschizine Synthase: Following deglycosylation, the aglycone undergoes rearrangements to form other key intermediates, such as geissoschizine. researchgate.netnih.gov Geissoschizine is a critical branch-point intermediate in the biosynthesis of various classes of indole alkaloids. nih.gov
Cytochrome P450s (P450s) and Flavin-Containing Monooxygenases (FMOs): The conversion of the indole scaffold of intermediates like geissoschizine into the spiro-oxindole structure of isorhynchophylline is believed to involve a series of oxidative rearrangements. researchgate.net Research suggests that cytochrome P450 enzymes and potentially FMOs are responsible for these complex transformations that form the characteristic spiro C-7 carbon center. mdpi.com
| Enzyme | Abbreviation | Catalytic Function | Stage of Biosynthesis |
| Tryptophan Decarboxylase | TDC | Tryptophan → Tryptamine + CO₂ | Precursor Formation |
| Secologanin Synthase | SLS | Loganin → Secologanin | Precursor Formation |
| Strictosidine Synthase | STR | Tryptamine + Secologanin → Strictosidine | Central Intermediate Formation |
| Strictosidine β-Glucosidase | SGD | Strictosidine → Strictosidine Aglycone + Glucose | Post-Strictosidine Modification |
| Geissoschizine Synthase | GS | Strictosidine Aglycone → Geissoschizine | Post-Strictosidine Modification |
| Cytochrome P450s / Flavin-Containing Monooxygenases | P450s / FMOs | Catalyze oxidative rearrangements to form the spiro-oxindole scaffold | Late-stage Biosynthesis |
Genetic and Genomic Basis for Isorhynchophylline Production
Advances in sequencing and bioinformatics have enabled the investigation of the genetic basis for isorhynchophylline biosynthesis, particularly in non-model medicinal plants like Uncaria rhynchophylla. mdpi.com Transcriptome analysis of different plant tissues (leaves, stems, roots, buds) has been instrumental in identifying candidate genes that encode the biosynthetic enzymes. mdpi.comnih.gov
By using known enzyme sequences from other MIA-producing plants (e.g., Catharanthus roseus) as probes, researchers have successfully identified homologous genes in U. rhynchophylla. mdpi.com This approach has led to the discovery of unigenes encoding key enzymes such as TDC, STR, LAMT, and SLS. mdpi.comnih.gov
Gene expression studies reveal that the biosynthesis of isorhynchophylline is often subject to spatial regulation, with different genes being predominantly expressed in specific tissues. For instance, transcriptome data from U. rhynchophylla has shown varying expression levels of biosynthetic genes across leaves, stem bark, roots, and buds, which often correlates with the accumulation patterns of the alkaloids themselves. mdpi.comresearchgate.net
Furthermore, studies on Uncaria macrophylla have shown that both genetic differentiation among populations and environmental factors can significantly influence the content of rhynchophylline (B1680612) and isorhynchophylline. plos.org This highlights that alkaloid production is a complex trait controlled by both the genetic makeup of the plant and its interaction with the environment. The identification of transcription factors that regulate the expression of these biosynthetic genes is an active area of research, which could provide a deeper understanding of how the entire pathway is controlled. nih.gov
Metabolic Engineering Approaches for Enhanced Isorhynchophylline Production in Biological Systems
The low yield of many valuable plant-derived natural products, including isorhynchophylline, has driven interest in metabolic engineering to enhance their production in biological systems like plants or microbial hosts. The primary goal is to increase the metabolic flux through the biosynthetic pathway towards the final product.
Another approach involves the use of elicitors in plant cell cultures. Elicitors, which can be biotic or abiotic substances, trigger defense responses in plants, often leading to the upregulation of secondary metabolite pathways. For example, in root cultures of Uncaria tomentosa, the application of elicitors was shown to increase the activity of STR and SGD, leading to a significant boost in the production of related alkaloids. nih.gov
As more genes from the later stages of the isorhynchophylline pathway are identified and characterized, more sophisticated metabolic engineering strategies can be designed. These may include downregulating competing pathways that drain precursors or co-expressing multiple pathway genes in a heterologous host like yeast to reconstruct the pathway outside of the native plant.
Comparative Biosynthetic Studies of Isorhynchophylline and Related Alkaloids
The biosynthetic pathway of isorhynchophylline shares its early steps with a vast family of over 3,000 monoterpenoid indole alkaloids. core.ac.uk The pathways for all MIAs begin with the formation of strictosidine, the last common intermediate. researchgate.net The immense structural diversity of MIAs arises from the subsequent, divergent modifications of the strictosidine aglycone.
Comparative studies with well-known MIA-producing plants like Catharanthus roseus (Madagascar periwinkle) and Rauvolfia serpentina have been crucial for understanding the isorhynchophylline pathway. mdpi.comresearchgate.net The divergence point that directs metabolism toward different alkaloid scaffolds is of particular interest. Geissoschizine has been identified as a major branch-point intermediate. nih.gov In C. roseus, geissoschizine can be channeled towards the formation of ajmalicine (B1678821) or serve as a precursor for the iboga-type (e.g., catharanthine) and aspidosperma-type (e.g., vindoline) alkaloids. nih.gov
In Uncaria species, this intermediate is instead directed towards the formation of spiro-oxindole alkaloids. The key transformation is the oxidative rearrangement of the indole nucleus into an oxindole (B195798) system. This step is catalyzed by specific enzymes, likely cytochrome P450s, that are unique to the Uncaria lineage. mdpi.com
Furthermore, isorhynchophylline is a stereoisomer of rhynchophylline, often co-occurring in the same plant. mdpi.com They differ only in the stereochemistry at the C-7 spiro carbon. This suggests that their biosynthetic pathways are identical until the final steps, where an isomerase or a stereospecific reductase may be involved in establishing the final configuration. The enzymes that control this cyclization and stereoselectivity represent the key evolutionary divergence that led to the unique chemical profile of Uncaria alkaloids. rsc.org
Chemical Synthesis and Derivatization Strategies of Isorhynchophylline
Total Synthesis Approaches to (+/-)-Isorhynchophylline and Its Stereoisomers
The journey to conquer the complex architecture of isorhynchophylline (B1663542) began with the development of methods for its racemic synthesis, meaning the production of a mixture containing equal amounts of both enantiomers. Early total syntheses of racemic rhynchophylline (B1680612) and isorhynchophylline were reported by Oishi and Hiemstra, laying the groundwork for future explorations of this class of molecules. acs.org These initial forays provided crucial insights into the construction of the core spirooxindole framework.
Later efforts in the realm of racemic synthesis focused on formal syntheses, where a known precursor to the final target molecule is synthesized. Notable contributions in this area were made by Martin and Xia, who developed their own strategies to access key intermediates on the path to isorhynchophylline and its stereoisomers. acs.org These formal syntheses expanded the toolbox of reactions available for building the complex tetracyclic system.
Enantioselective Synthesis Methodologies for (+)-Isorhynchophylline and (-)-Isorhynchophylline
While racemic syntheses are valuable for establishing synthetic routes, the distinct biological activities of individual enantiomers necessitate the development of enantioselective methods. These strategies aim to produce a single, desired enantiomer. Several research groups have reported enantioselective formal syntheses of isorhynchophylline. The work of Amat, Wang, and Itoh stands out in this regard, each developing unique approaches to control the stereochemistry of the molecule during its construction. acs.org
A significant breakthrough in the field was the first asymmetric total syntheses of (-)-rhynchophylline and (+)-isorhynchophylline, achieved in 17 and 16 steps, respectively. nih.govacs.org This landmark achievement provided access to enantiomerically pure samples of these important alkaloids, paving the way for more detailed biological investigations.
Key Synthetic Transformations and Novel Methodologies in Isorhynchophylline Construction
The synthesis of the isorhynchophylline core relies on a number of key chemical reactions and innovative strategies. One of the major hurdles in synthesizing this molecule is the construction of the tetracyclic spirooxindole core with the correct stereochemistry.
A prominent strategy involves the Carreira ring expansion . This reaction has been successfully employed to construct the core structure with high diastereoselectivity, meaning it preferentially forms one of several possible diastereomers. nih.govacs.org Another crucial tool is the use of Bosch's chiral lactam . This chiral auxiliary allows for the preparation of an enantioenriched cyclic imine, a key building block for the asymmetric synthesis of isorhynchophylline. nih.govacs.org
Historically, the key spirocyclization step to form the spirooxindole core was often achieved through an intramolecular Mannich reaction or a biomimetic oxidative rearrangement of tetrahydro-β-carbolines. acs.org However, a significant limitation of these methods was often poor diastereoselectivity at the spirocenter (C7). acs.org
More recent approaches have focused on overcoming this challenge. For instance, some syntheses start from (S)-tryptophanol and involve stereoselective cyclocondensation and spirocyclization reactions to build the tetracyclic framework. rsc.orgnih.gov
| Key Transformation/Methodology | Description | Reference |
| Carreira Ring Expansion | A method to construct the tetracyclic spirooxindole core with high diastereoselectivity. | nih.gov, acs.org |
| Bosch's Chiral Lactam | Used as a chiral auxiliary to prepare enantioenriched cyclic imines for asymmetric synthesis. | nih.gov, acs.org |
| Intramolecular Mannich Reaction | A classical method for spirocyclization, though often with limited diastereoselectivity. | acs.org |
| Biomimetic Oxidative Rearrangement | An alternative spirocyclization strategy mimicking the proposed biosynthetic pathway. | acs.org |
| Stereoselective Cyclocondensation/Spirocyclization | Modern approaches starting from chiral precursors like (S)-tryptophanol to control stereochemistry. | rsc.org, nih.gov |
Semisynthetic Modification Strategies for Isorhynchophylline Derivatives
Semisynthesis, the chemical modification of a naturally occurring compound, offers a powerful route to generate novel derivatives with potentially improved biological activities. While extensive research has focused on the total synthesis of the isorhynchophylline scaffold, the exploration of its semisynthetic modification is an emerging area.
One notable example involves a biomimetic semisynthesis strategy starting from corynoxeine, a structurally related alkaloid. This approach led to the synthesis of spirophyllines A-D, new spirooxindole alkaloids. The key reactions in this synthesis were a 1,3-dipolar cycloaddition and a Krapcho decarboxylation. This work demonstrates the potential of using related natural products as starting materials to access novel isorhynchophylline-like structures.
Development of Isorhynchophylline Analogs through Rational Design
Rational drug design involves the creation of new molecules with a specific biological target in mind. This approach leverages knowledge of the target's structure and the structure-activity relationships of known active compounds. While the field is ripe for the application of rational design to isorhynchophylline, detailed reports on such strategies are still limited.
However, the development of a novel rhynchophylline analog, designated Y396, suggests that efforts in this direction are underway. The creation of such analogs hints at the use of computational modeling and structure-based design to optimize the pharmacological properties of the parent molecule. The specific design strategies and synthetic routes for these rationally designed analogs represent an active and promising area of future research.
Molecular and Cellular Pharmacology of Isorhynchophylline Preclinical Investigations
Receptor Binding Profiling and Ligand-Receptor Interaction Dynamics
Preclinical studies have demonstrated that isorhynchophylline (B1663542) interacts with several key neurotransmitter receptors. Research using Xenopus oocytes expressing rat brain receptors has shown that isorhynchophylline can reduce current responses mediated by muscarinic and 5-HT2 receptors in a competitive manner. nih.gov In contrast, its interaction with the N-methyl-D-aspartate (NMDA) receptor is non-competitive. nih.govnih.gov Isorhynchophylline, along with its stereoisomer rhynchophylline (B1680612), reversibly reduces NMDA-induced currents in a manner that is concentration-dependent but voltage-independent. nih.gov Specifically, it reduces the maximal current responses evoked by NMDA and its co-agonist glycine (B1666218) without affecting their EC50 values. nih.gov Further studies have identified NMDA and 5-HT2 receptors as potential targets for the compound's activity. frontiersin.org There is also evidence suggesting isorhynchophylline acts as a positive allosteric modulator of the 5-HT1A receptor. researchgate.net This multifaceted receptor interaction profile suggests that isorhynchophylline can simultaneously modulate multiple neurotransmitter systems.
Table 1: Receptor Interactions of Isorhynchophylline
| Receptor Target | Type of Interaction | Experimental Model | Finding | Reference(s) |
|---|---|---|---|---|
| NMDA Receptor | Non-competitive antagonist | Xenopus oocytes | Reduces maximal current response | nih.govnih.gov |
| Muscarinic M1 Receptor | Competitive antagonist | Xenopus oocytes | Reduces current response | nih.gov |
| 5-HT2 Receptor | Competitive antagonist | Xenopus oocytes | Reduces current response | nih.gov |
Enzyme Inhibition and Activation Kinetics and Mechanisms
Isorhynchophylline has been shown to modulate the activity of key enzymes involved in neurotransmitter metabolism. Studies have indicated that it can exert an inhibitory effect on monoamine oxidase (MAO), particularly monoamine oxidase A (MAO-A). researchgate.netmedchemexpress.com This inhibition contributes to an increase in the levels of monoamine neurotransmitters in the central nervous system. researchgate.net In spontaneously hypertensive rats, treatment with isorhynchophylline led to a decrease in the levels of several key metabolic enzymes in the hippocampus, including Dopa decarboxylase (DDC), monoamine oxidase (MAO), catechol-O-methyltransferase (COMT), tyrosine hydroxylase (TH), and dopamine (B1211576) β-hydroxylase (DβH). nih.gov This suggests a regulatory role for isorhynchophylline in the metabolic pathways of catecholamines and other neurotransmitters. nih.gov
Table 2: Enzyme Modulation by Isorhynchophylline
| Enzyme | Effect | Biological Pathway | Reference(s) |
|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | Inhibition | Neurotransmitter degradation | researchgate.netmedchemexpress.com |
| Dopa decarboxylase (DDC) | Decreased levels | Neurotransmitter synthesis | nih.gov |
| Catechol-O-methyltransferase (COMT) | Decreased levels | Neurotransmitter degradation | nih.gov |
| Tyrosine hydroxylase (TH) | Decreased levels | Catecholamine synthesis | nih.gov |
Modulation of Intracellular Signal Transduction Pathways
A significant aspect of isorhynchophylline's pharmacology is its ability to modulate a diverse range of intracellular signaling cascades. In human hepatocellular carcinoma cells, it has been found to suppress the phosphorylation of multiple kinases, including p38, ERK, JNK, and Akt, as well as transcription factors such as CREB, c-Jun, and STAT3. mdpi.comsciencepubco.com Concurrently, it enhances the phosphorylation of the tumor suppressor protein p53. mdpi.com The compound's effects are frequently linked to the PI3K/Akt signaling pathway. medchemexpress.com For instance, it protects PC12 cells from beta-amyloid-induced apoptosis via this pathway and alleviates cartilage degeneration in osteoarthritis by regulating the PI3K/Akt/mTOR pathway. medchemexpress.comnih.gov Other pathways implicated in its actions include the FOXC1/β-catenin axis in synovial fibroblasts and the NF-κB signaling pathway in brain tissue. medchemexpress.com
Table 3: Key Signal Transduction Pathways Modulated by Isorhynchophylline
| Pathway/Molecule | Effect of Isorhynchophylline | Cell/Tissue Model | Associated Outcome | Reference(s) |
|---|---|---|---|---|
| p38 MAPK | Abrogation of phosphorylation | Hepatocellular carcinoma cells | Anticancer effects | mdpi.com |
| ERK/JNK | Abrogation of phosphorylation | Hepatocellular carcinoma cells | Anticancer effects | mdpi.com |
| PI3K/Akt/mTOR | Inhibition of phosphorylation | Chondrocytes, PC12 cells | Autophagy activation, neuroprotection | medchemexpress.comnih.gov |
| STAT3 | Suppression of phosphorylation | Hepatocellular carcinoma cells | Anticancer effects | mdpi.comsciencepubco.com |
| NF-κB | Inhibition | Brain tissue | Anti-inflammatory effects | medchemexpress.com |
Ion Channel Regulation and Electrophysiological Effects
Isorhynchophylline exhibits significant effects on ion channels, which underlies some of its cardiovascular and neuronal activities. In isolated guinea pig and rat cardiomyocytes, isorhynchophylline has been shown to inhibit calcium currents and significantly decrease the action potential duration in a dose-dependent manner. nih.gov This modulation of calcium ion channels is a recurring theme in its mechanism of action. nih.gov While many studies focus on its isomer, rhynchophylline, the findings are often considered relevant to isorhynchophylline due to their structural similarity. These studies suggest a broader activity profile that includes the blockade of voltage-dependent calcium and sodium channels, as well as the opening of potassium channels. amegroups.cnnih.gov At the tissue level, isorhynchophylline attenuates ischemia-induced deterioration of population spike amplitudes in the CA1 region of rat hippocampal slices. nih.govcaymanchem.com It has also been shown to improve corticosterone-induced impairment of in vivo long-term potentiation (LTP), a key process in synaptic plasticity. frontiersin.orgnih.gov
Neurotransmitter System Interactions and Neurochemical Modulation in Cellular Models
Isorhynchophylline interacts extensively with multiple neurotransmitter systems. Its antagonist activity at NMDA, muscarinic M1, and 5-HT2 receptors, and modulatory activity at 5-HT1A receptors, points to a broad influence on glutamatergic, cholinergic, and serotonergic systems. nih.govresearchgate.net Beyond direct receptor interaction, it also regulates neurotransmitter metabolism. In spontaneously hypertensive rats, isorhynchophylline was found to modulate tyrosine and glutamate (B1630785) metabolism in the hippocampus, thereby affecting the levels of neurotransmitters such as the excitatory glutamate and the inhibitory γ-aminobutyric acid (GABA). nih.gov It also restores levels of glutamate and the NMDA receptor co-agonist D-serine in animal models of chronic stress. frontiersin.org Furthermore, studies have shown it can increase the levels of spinal monoamines, particularly serotonin (B10506) (5-HT), by inhibiting monoamine oxidase activity. researchgate.net
Induction of Apoptosis and Programmed Cell Death Pathways
Isorhynchophylline has demonstrated the ability to induce apoptosis in various cancer cell lines, particularly in human hepatocellular carcinoma (HepG2) cells. mdpi.comcaymanchem.comnih.gov The mechanism involves the activation of both the extrinsic and intrinsic apoptotic pathways. This is characterized by the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, leading to the cleavage of poly-ADP ribose polymerase (PARP). mdpi.comnih.govnih.gov The induction of apoptosis is correlated with the downregulation of anti-apoptotic proteins (such as Bcl-2 and Bcl-xL) and the upregulation of pro-apoptotic proteins like Bax. mdpi.comsciencepubco.comnih.gov In neuronal cells, isorhynchophylline can have a protective role, attenuating apoptosis induced by toxins like 1-methyl-4-phenylpyridinium (MPP+). nih.gov It achieves this by reducing endoplasmic reticulum stress responses, including the phosphorylation of inositol-requiring enzyme 1 (IRE1) and the activation of caspase-12, and by inhibiting the ASK1/JNK-mediated mitochondria-dependent apoptosis pathway. nih.gov
Table 4: Pro-Apoptotic and Anti-Apoptotic Effects of Isorhynchophylline in Cellular Models
| Effect | Pathway/Molecule | Cellular Context | Reference(s) |
|---|---|---|---|
| Induction of Apoptosis | Activation of Caspase-8, -9, -3 | Hepatocellular carcinoma cells | mdpi.comnih.gov |
| Cleavage of PARP | Hepatocellular carcinoma cells | mdpi.comsciencepubco.com | |
| Downregulation of Bcl-2, Bcl-xL | Oral squamous cell carcinoma cells | sciencepubco.com | |
| Inhibition of Apoptosis | Reduction of IRE1 phosphorylation | PC12 cells (MPP+ model) | nih.gov |
| Inhibition of Caspase-12 activation | PC12 cells (MPP+ model) | nih.gov |
Regulation of Autophagy and Cellular Degradation Mechanisms
Isorhynchophylline is recognized as a potent inducer of autophagy, a cellular process for degrading and recycling cellular components to maintain homeostasis. nih.govselleckchem.com In various neuronal cell lines (N2a, SH-SY5Y, PC12) and primary cortical neurons, isorhynchophylline induces autophagy, promoting the clearance of protein aggregates such as α-synuclein, which is implicated in Parkinson's disease. nih.govhkbu.edu.hk This autophagic induction facilitates the degradation of wild-type and mutant α-synuclein monomers, oligomers, and aggresomes through the autophagy-lysosome pathway. nih.gov Notably, this induction of autophagy in neuronal cells is independent of the mTOR signaling pathway but is dependent on the function of Beclin 1. nih.govhkbu.edu.hk In contrast, in chondrocytes, isorhynchophylline alleviates cartilage degeneration by activating autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway. medchemexpress.comnih.gov This suggests that isorhynchophylline can modulate autophagy through different mechanisms depending on the cellular context.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (+/-)-Isorhynchophylline |
| 1-methyl-4-phenylpyridinium (MPP+) |
| 5-HT |
| α-synuclein |
| Akt |
| ASK1 |
| Bax |
| Bcl-2 |
| Bcl-xL |
| Beclin 1 |
| c-Jun |
| Catechol-O-methyltransferase (COMT) |
| CREB |
| D-serine |
| Dopamine β-hydroxylase (DβH) |
| Dopa decarboxylase (DDC) |
| ERK |
| FOXC1 |
| Glutamate |
| Glycine |
| Inositol-requiring enzyme 1 (IRE1) |
| JNK |
| Monoamine oxidase (MAO) |
| Monoamine oxidase A (MAO-A) |
| mTOR |
| N-methyl-D-aspartate (NMDA) |
| NF-κB |
| p38 |
| p53 |
| PARP |
| PI3K |
| Rhynchophylline |
| Serotonin |
| STAT3 |
| Tyrosine hydroxylase (TH) |
| γ-aminobutyric acid (GABA) |
Interference with Cell Cycle Progression and Mitotic Spindle Dynamics
Preclinical research indicates that this compound can interfere with the cell cycle, primarily by inducing cell cycle arrest, which contributes to its anti-proliferative effects. In human hepatocellular carcinoma (HepG2) cells, treatment with isorhynchophylline led to an accumulation of cells in the sub-G1 phase of the cell cycle, an event often indicative of apoptosis. nih.gov This effect was associated with the downregulation of cyclin D1, a key protein that promotes progression through the G1 phase, and the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21. nih.gov The p21 protein acts as a negative modulator of cell cycle progression by inhibiting the activity of cyclin D/CDK4 complexes. nih.gov
Further studies have shown that isorhynchophylline can inhibit the proliferation of angiotensin II-induced vascular smooth muscle cells, an effect attributed in part to its regulation of the cell cycle. While the precise phase of arrest was not specified in this context, the findings support a broader role for the compound in controlling cell proliferation through cell cycle modulation.
Currently, there is a lack of direct preclinical evidence detailing the effects of this compound on mitotic spindle dynamics, tubulin polymerization, or its interaction with microtubule-associated proteins. This area remains a significant gap in the understanding of its complete mechanism of anti-proliferative action and warrants further investigation.
Table 1: Effects of Isorhynchophylline on Cell Cycle Progression Markers
| Cell Line | Key Findings | Associated Molecular Changes |
|---|
Epigenetic Modulation and Gene Expression Regulation
This compound has been shown to regulate the expression of a multitude of genes involved in critical cellular processes such as proliferation, apoptosis, metastasis, and inflammation. In preclinical cancer models, isorhynchophylline substantially downregulates the expression of various gene products that suppress apoptosis and mediate proliferation, invasion, and angiogenesis. nih.gov For instance, in HepG2 cells, it has been observed to decrease the expression of matrix metalloproteinase-2 (MMP-2), matrix metalloproteinase-9 (MMP-9), and the C-X-C chemokine receptor type 4 (CXCR4), all of which are crucial for tumor cell invasion and metastasis. nih.gov
The compound's regulatory effects extend to key transcription factors and signaling pathways. Phospho-kinase array analysis has revealed that isorhynchophylline can suppress the phosphorylation of several critical signaling proteins, including p38, ERK, JNK, Akt, and the transcription factors CREB (cAMP response element-binding protein) and STAT3 (signal transducer and activator of transcription 3). nih.gov Concurrently, it was found to enhance the phosphorylation of the tumor suppressor protein p53. nih.gov In the context of neuroinflammation, isorhynchophylline has been shown to inhibit the degradation of IκB-α, thereby preventing the activation of the NF-κB p65 subunit, a central regulator of inflammatory gene expression. frontiersin.org
While the modulation of gene expression through signaling pathways is well-documented, direct preclinical evidence of this compound's role in epigenetic modulation—such as its effects on DNA methylation or histone modifications—is not yet available in the current scientific literature. Research on the related compound, rhynchophylline, has shown that it can alter miRNA expression profiles in the hippocampus of rats, suggesting that alkaloids of this class may have the potential to influence epigenetic mechanisms. nih.gov However, specific studies on isorhynchophylline's impact on these processes are needed.
Table 2: Gene and Protein Expression Modulated by Isorhynchophylline
| Target Gene/Protein | Cellular Context | Effect of Isorhynchophylline |
|---|---|---|
| Cyclin D1 | Hepatocellular Carcinoma (HepG2) | Downregulation nih.gov |
| p21 | Hepatocellular Carcinoma (HepG2) | Upregulation nih.gov |
| MMP-2, MMP-9, CXCR4 | Hepatocellular Carcinoma (HepG2) | Downregulation nih.gov |
| p-CREB, p-STAT3 | Hepatocellular Carcinoma (HepG2) | Suppression of Phosphorylation nih.gov |
| p-p53 | Hepatocellular Carcinoma (HepG2) | Enhancement of Phosphorylation nih.gov |
| NF-κB p65 | Ischemia/Reperfusion Injury Model | Inhibition of Activation frontiersin.org |
Mitochondrial Function Modulation and Bioenergetic Effects
Preclinical studies have identified mitochondria as a key site of action for the cellular effects of this compound, particularly in the context of neuroprotection. In cultured rat pheochromocytoma (PC12) cells subjected to neurotoxicity induced by β-amyloid peptide, pretreatment with isorhynchophylline was found to stabilize the mitochondrial membrane potential. nih.govnih.gov A decrease in mitochondrial membrane potential is a critical event in the apoptotic cascade, and the ability of isorhynchophylline to counteract this change suggests it plays a role in preserving mitochondrial integrity under cellular stress. nih.gov
The stabilizing effect on mitochondrial function is linked to a reduction in oxidative stress. The same studies demonstrated that isorhynchophylline decreased the levels of intracellular reactive oxygen species (ROS) and malondialdehyde (a marker of lipid peroxidation) while increasing the level of the endogenous antioxidant glutathione (B108866) in β-amyloid-treated PC12 cells. nih.govnih.gov By mitigating oxidative damage and preserving mitochondrial membrane potential, isorhynchophylline helps to suppress the mitochondrial pathway of apoptosis. nih.gov This is further supported by findings that the related alkaloid, rhynchophylline, also modulates mitochondrial membrane potential in cardiomyocytes during ischemia-reperfusion injury. mdpi.com
While the effects on mitochondrial membrane potential and oxidative stress are established, detailed preclinical investigations into the broader bioenergetic effects of isorhynchophylline, such as its impact on oxidative phosphorylation, cellular respiration rates, and ATP synthesis, have not been extensively reported. This represents an area for future research to fully elucidate the compound's influence on cellular energy metabolism.
Table 3: Effects of Isorhynchophylline on Mitochondrial Parameters
| Cell Line/Model | Condition | Key Findings |
|---|---|---|
| Rat Pheochromocytoma (PC12) Cells | β-amyloid-induced neurotoxicity | Stabilization of mitochondrial membrane potential. nih.govnih.gov |
| Rat Pheochromocytoma (PC12) Cells | β-amyloid-induced neurotoxicity | Decreased intracellular reactive oxygen species (ROS). nih.gov |
Structure Activity Relationship Sar Studies of Isorhynchophylline and Its Analogs
Identification of Pharmacophoric Elements and Active Motifs
The foundational structure of isorhynchophylline (B1663542), a pentacyclic spirooxindole alkaloid, presents several key features that are integral to its biological activity. A pharmacophore model for isorhynchophylline and related compounds has been proposed, highlighting the essential structural components for interaction with biological targets. This model generally includes a hydrogen bond acceptor, a hydrophobic group, and two aromatic rings. researchgate.net
The core pharmacophoric elements are believed to be:
The Oxindole (B195798) Moiety: The spiro-fused oxindole ring system is a critical component. The lactam function within this ring system can participate in hydrogen bonding interactions with target proteins.
The Indole (B1671886) Nitrogen: The nitrogen atom within the indole portion of the molecule is another potential site for hydrogen bonding.
The Methoxyacrylate Side Chain: This extended side chain at C16, with its ester and methoxy (B1213986) groups, offers multiple points for potential interactions with target receptors, including hydrogen bonding and hydrophobic interactions.
Stereochemistry: The specific three-dimensional arrangement of the molecule, particularly at the C7 chiral center, is a crucial determinant of its biological activity, distinguishing it from its epimer, rhynchophylline (B1680612).
Metabolism studies have also shed light on essential structural features. The neuroprotective effects of isorhynchophylline are significantly diminished or abolished in its metabolites, such as 5-oxoisorhynchophyllic acid and 17-O-demethyl-16,17-dihydro isorhynchophylline. nih.gov This suggests that the integrity of the oxindole ring and the methoxyacrylate side chain are vital for its neuroprotective activity.
Correlation of Structural Modifications with Molecular Target Affinity and Selectivity
The differential effects of isorhynchophylline and its C7 epimer, rhynchophylline, provide the most direct evidence of the impact of structural modification on molecular target affinity. While both compounds exhibit activity at various targets, their potencies can differ significantly, highlighting the importance of the stereochemistry at this position for selective interactions.
One of the key targets for isorhynchophylline is the N-methyl-D-aspartate (NMDA) receptor, where it acts as a noncompetitive antagonist. Both isorhynchophylline and rhynchophylline reduce NMDA-induced currents in a concentration-dependent manner, with IC50 values of 48.3 µM and 43.2 µM, respectively. nih.gov This indicates that the stereochemistry at C7 has a relatively minor impact on their affinity for the NMDA receptor.
In contrast, the stereochemistry at C7 appears to play a more significant role in the interaction with calcium channels. Both isomers act as calcium channel blockers, but their effects on different types of calcium channels and calcium release mechanisms can vary. amegroups.cn For instance, both rhynchophylline and isorhynchophylline inhibit contractions induced by 60 mM KCl with similar potencies (IC50 of 20-30 µM), suggesting comparable activity at L-type calcium channels. However, rhynchophylline is more potent than isorhynchophylline at higher concentrations in inhibiting caffeine-induced contractions, indicating a differential effect on Ca2+-induced Ca2+ release. benthamscience.com
The following table summarizes the reported activities of isorhynchophylline and its stereoisomer, rhynchophylline, at different molecular targets:
| Compound | Molecular Target | Activity | IC50/EC50 | Reference(s) |
| Isorhynchophylline | NMDA Receptor | Noncompetitive antagonist | 48.3 µM | nih.gov |
| Rhynchophylline | NMDA Receptor | Noncompetitive antagonist | 43.2 µM | nih.gov |
| Isorhynchophylline | L-type Ca2+ channels (KCl-induced contraction) | Inhibition | ~20-30 µM | benthamscience.com |
| Rhynchophylline | L-type Ca2+ channels (KCl-induced contraction) | Inhibition | ~20-30 µM | benthamscience.com |
| Isorhynchophylline | Ca2+-induced Ca2+ release (caffeine-induced contraction) | Inhibition | Less potent than Rhynchophylline at >100 µM | benthamscience.com |
| Rhynchophylline | Ca2+-induced Ca2+ release (caffeine-induced contraction) | Inhibition | More potent than Isorhynchophylline at >100 µM | benthamscience.com |
Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis
Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are valuable tools for understanding the SAR of isorhynchophylline and for guiding the design of new analogs.
Molecular docking studies have been employed to predict the binding modes of isorhynchophylline and its congeners with various protein targets. For example, docking studies with the NMDA receptor could help to elucidate the noncompetitive antagonism by identifying a binding site distinct from the agonist binding site. phcogres.comresearchgate.net Similarly, docking isorhynchophylline into the binding pocket of the EphA4 receptor, a potential target in Alzheimer's disease, could reveal key interactions and guide the design of more selective inhibitors. nih.govnih.govresearchgate.net These computational models can help to rationalize the observed SAR and predict the activity of novel, untested compounds.
Conformational Analysis and Stereochemical Impact on Biological Activity
The stereochemistry of isorhynchophylline is a critical determinant of its biological activity. The molecule possesses several chiral centers, leading to the possibility of multiple stereoisomers. The most studied comparison is between isorhynchophylline (a 7S configuration) and its C7 epimer, rhynchophylline (a 7R configuration).
The different spatial arrangement of the substituent at C7 in these two isomers leads to distinct three-dimensional conformations. This, in turn, affects how the molecules fit into the binding pockets of their biological targets. The differential activity of these two isomers at various receptors, as discussed in section 6.2, underscores the importance of this specific stereocenter. nih.govresearchgate.net
Rational Design Principles for Enhanced Potency or Specificity
The knowledge gained from SAR studies provides a foundation for the rational design of new isorhynchophylline analogs with improved therapeutic properties. The goal is to enhance potency against a specific target while minimizing off-target effects, thereby increasing efficacy and reducing potential side effects.
Based on the current understanding of isorhynchophylline's SAR, several rational design strategies can be proposed:
Modification of the Methoxyacrylate Side Chain: This region offers opportunities for modification to enhance binding affinity and selectivity. Altering the ester or methoxy groups, or replacing the entire side chain with other functional groups, could lead to improved interactions with the target.
Substitution on the Aromatic Rings: The aromatic rings of the oxindole and indole moieties can be substituted with various groups (e.g., halogens, hydroxyl groups, alkyl groups) to modulate the electronic and steric properties of the molecule. This can influence binding affinity and pharmacokinetic properties.
Stereoselective Synthesis: Given the profound impact of stereochemistry on biological activity, the development of stereoselective synthetic methods is crucial. This would allow for the synthesis of pure enantiomers and diastereomers, enabling a more precise evaluation of their individual pharmacological profiles and the identification of the most active and selective isomer.
Target-Specific Design: For specific diseases, such as Alzheimer's, rational design can focus on enhancing affinity for key targets like the NMDA receptor or the EphA4 receptor. nih.govnih.govresearchgate.net For example, by understanding the binding site of EphA4, modifications to the isorhynchophylline scaffold can be designed to increase specific interactions and improve inhibitory potency. nih.govresearchgate.net
Computational-Guided Design: Utilizing computational tools like QSAR and molecular docking can accelerate the design process. Virtual screening of libraries of designed analogs can help to prioritize compounds for synthesis and biological testing.
Preclinical Biological Activities and Mechanistic Elucidation in Vitro and Non Human in Vivo Models
Molecular Mechanisms of Anticancer Activity in Cell Lines and Animal Xenograft Models
(+/-)-Isorhynchophylline, an active alkaloid isolated from plants of the Uncaria genus, has demonstrated notable anticancer properties in preclinical studies. mdpi.comnih.govuni.lunih.govmedchemexpress.com Its mechanisms of action are multifaceted, involving the inhibition of cancer cell growth and spread, modulation of the tumor's blood supply and surrounding environment, and potentially overcoming drug resistance.
Inhibition of Cellular Proliferation and Metastasis
In vitro studies have shown that isorhynchophylline (B1663542) exhibits cytotoxic effects against a range of human carcinoma cell lines, with a particularly significant impact observed on human hepatocellular carcinoma HepG2 cells. mdpi.comnih.govuni.lunih.gov The compound effectively induces apoptosis, or programmed cell death, in these cancer cells. mdpi.comnih.govuni.lunih.gov This is characterized by the accumulation of cells in the sub-G1 phase of the cell cycle, positive Annexin V binding, and the activation of key apoptotic proteins. nih.govuni.lu
The apoptotic process initiated by isorhynchophylline involves both the intrinsic and extrinsic pathways, as evidenced by the activation of caspase-8, caspase-9, and caspase-3, leading to the cleavage of PARP (poly-ADP ribose polymerase). mdpi.comnih.govnih.gov Furthermore, isorhynchophylline has been found to down-regulate the expression of various proteins that promote cell proliferation and survival. nih.gov An important aspect of cancer progression is metastasis, the spread of cancer cells to other parts of the body. Isorhynchophylline has been shown to inhibit the migration and invasion of hepatocellular carcinoma cells. mdpi.comnih.gov This anti-metastatic effect is associated with the reduced expression of C-X-C chemokine receptor type 4 (CXCR4), matrix metallopeptidase-9 (MMP-9), and MMP-2, all of which play crucial roles in cancer cell motility and invasion. mdpi.comnih.govnih.gov
| Cell Line | Effect | Key Molecular Targets | Reference |
|---|---|---|---|
| HepG2 (Hepatocellular Carcinoma) | Inhibition of proliferation, induction of apoptosis, cell cycle arrest | Activation of Caspase-8, -9, -3; PARP cleavage | mdpi.comnih.govnih.gov |
| HepG2 (Hepatocellular Carcinoma) | Inhibition of migration and invasion | Downregulation of CXCR4, MMP-9, MMP-2 | mdpi.comnih.govnih.gov |
| Various Human Carcinoma Cell Lines (lung, pancreas, prostate, etc.) | Cytotoxic effects | Not specified in detail | nih.govuni.lu |
Modulation of Angiogenesis and Tumor Microenvironment
The growth and spread of tumors are highly dependent on angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to the tumor. nih.govnih.gov The tumor microenvironment, which consists of various cells, signaling molecules, and the extracellular matrix, plays a critical role in regulating tumor angiogenesis. nih.govnih.gov Isorhynchophylline has been found to down-regulate the expression of various proteins that mediate angiogenesis, suggesting its potential to disrupt the tumor's blood supply. nih.gov By interfering with the signaling cascades that promote the formation of new blood vessels, isorhynchophylline can help to create an environment that is less conducive to tumor growth and survival.
Effects on Drug Resistance Pathways
A significant challenge in cancer therapy is the development of drug resistance. One of the mechanisms by which cancer cells can become resistant to chemotherapeutic drugs is through the overexpression of anti-apoptotic proteins like Bcl-2. mdpi.com Elevated levels of Bcl-2 can prevent cancer cells from undergoing apoptosis in response to treatment. mdpi.com Research has indicated that isorhynchophylline's pro-apoptotic effects are correlated with the down-regulation of proteins that suppress apoptosis. mdpi.comnih.gov This suggests that isorhynchophylline may have the potential to overcome certain forms of drug resistance by promoting the apoptotic response in cancer cells.
Cellular and Molecular Basis of Anti-inflammatory Responses
In addition to its anticancer properties, this compound exhibits significant anti-inflammatory activities. medchemexpress.comnih.gov Chronic inflammation is a key factor in the development and progression of many diseases, and the ability of isorhynchophylline to modulate inflammatory responses is a crucial aspect of its therapeutic potential.
Modulation of Pro-inflammatory Cytokine Production
Isorhynchophylline has been shown to effectively attenuate the production of several key pro-inflammatory cytokines. nih.gov In studies using lipopolysaccharide (LPS)-stimulated murine alveolar macrophages and microglial cells, pretreatment with isorhynchophylline led to a significant inhibition of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) production. nih.govnih.gov These cytokines are central mediators of the inflammatory response, and their overproduction can contribute to tissue damage and disease progression. The inhibitory effect of isorhynchophylline on these cytokines highlights its potential to control inflammatory conditions. nih.gov
| Cell Line/Model | Stimulant | Inhibited Cytokines | Reference |
|---|---|---|---|
| Mouse N9 microglial cells | LPS | TNF-α, IL-1β | nih.gov |
| Murine alveolar macrophage cell lines (MH-S and NR8383) | LPS | TNF-α, IL-1β, IL-6 | nih.gov |
| Human OA chondrocytes | IL-1β | TNF-α, IL-6 | nih.gov |
Inhibition of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
The anti-inflammatory effects of isorhynchophylline are mediated through its interaction with key intracellular signaling pathways that regulate inflammation. nih.govnih.gov Two of the most important of these are the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov
In various cell models, isorhynchophylline has been shown to suppress the activation of the NF-κB pathway. nih.govnih.gov This is achieved by preventing the degradation of IκBα, an inhibitory protein that keeps NF-κB inactive in the cytoplasm. nih.gov By blocking IκBα degradation, isorhynchophylline inhibits the translocation of NF-κB to the nucleus, where it would otherwise activate the transcription of numerous pro-inflammatory genes. nih.govnih.gov
Similarly, isorhynchophylline has been found to inhibit the phosphorylation of key components of the MAPK pathway, including ERK and p38. nih.gov The MAPK signaling cascade plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. mdpi.com By inhibiting both the NF-κB and MAPK pathways, isorhynchophylline can effectively dampen the inflammatory response at a molecular level. mdpi.comnih.govnih.gov In studies on LPS-stimulated murine alveolar macrophages, the anti-inflammatory and anti-oxidant effects of isorhynchophylline were linked to the inhibition of the TLR4/NF-κB/NLRP3 inflammasome pathway. nih.gov
Neuroprotective Mechanisms in Ischemic or Degenerative Models
Isorhynchophylline has demonstrated significant neuroprotective properties in various preclinical models of neuronal damage, particularly those related to ischemia and neurodegeneration. caymanchem.commdpi.com Its mechanisms are multifaceted, involving the mitigation of oxidative stress, excitotoxicity, and neuroinflammation. mdpi.commedcraveonline.com
Antioxidant and Free Radical Scavenging Properties
A key mechanism underlying the neuroprotective effects of isorhynchophylline is its ability to counteract oxidative stress. mdpi.com In vitro studies using PC12 cells exposed to β-amyloid (Aβ) peptide, a model for Alzheimer's disease-related neurotoxicity, have shown that pretreatment with isorhynchophylline significantly reduces the levels of intracellular reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. caymanchem.commdpi.com Concurrently, it boosts the levels of endogenous antioxidants like glutathione (B108866) (GSH). mdpi.com Further research in lipopolysaccharide (LPS)-stimulated murine alveolar macrophages has corroborated these antioxidant activities, demonstrating that isorhynchophylline can enhance the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT). ijcmas.com
Table 1: Antioxidant and Free Radical Scavenging Effects of this compound
| Model System | Key Findings | Mechanism of Action |
|---|---|---|
| β-amyloid-treated PC12 cells | Decreased intracellular ROS and MDA levels. caymanchem.commdpi.com | Free radical scavenging. mdpi.com |
| β-amyloid-treated PC12 cells | Increased glutathione (GSH) levels. mdpi.com | Enhancement of endogenous antioxidant defenses. mdpi.com |
| LPS-stimulated murine alveolar macrophages | Decreased MDA levels. ijcmas.com | Inhibition of lipid peroxidation. ijcmas.com |
| LPS-stimulated murine alveolar macrophages | Increased activity of SOD, GSH-Px, and CAT. ijcmas.com | Upregulation of antioxidant enzyme activity. ijcmas.com |
Attenuation of Excitotoxicity and Neuroinflammation
Neuroinflammation, often mediated by activated microglial cells, is a critical factor in the progression of ischemic and neurodegenerative diseases. Isorhynchophylline has been shown to effectively suppress these inflammatory processes. In a rat model of middle cerebral artery occlusion (MCAO), representing cerebral ischemia/reperfusion injury, isorhynchophylline treatment attenuated infarct volume, reduced neuronal death, and improved neurological function. medcraveonline.comfrontiersin.orgnih.gov This was associated with the inhibition of microglial activation and the subsequent inflammatory response. medcraveonline.comfrontiersin.org
Mechanistically, isorhynchophylline inhibits the degradation of IκB-α, which in turn prevents the activation of the transcription factor NF-κB p65. medcraveonline.comfrontiersin.org The NF-κB pathway is central to the expression of many pro-inflammatory genes. newswise.com Consequently, isorhynchophylline attenuates the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as nitric oxide (NO) in activated microglial cells. researchgate.net The compound's potential to modulate N-methyl-D-aspartic acid (NMDA) receptors may also contribute to its neuroprotective effects by reducing glutamate-induced excitotoxicity. newswise.com
Table 2: Anti-Neuroinflammatory and Anti-Excitotoxic Effects of this compound
| Model System | Key Findings | Mechanism of Action |
|---|---|---|
| Rat model of cerebral ischemia/reperfusion | Reduced infarct volume and neuronal death. frontiersin.orgnih.gov | Inhibition of microglial activation and neuroinflammation. medcraveonline.comfrontiersin.org |
| Rat model of cerebral ischemia/reperfusion | Inhibited IκB-α degradation and NF-κB p65 activation. medcraveonline.comfrontiersin.org | Suppression of the NF-κB signaling pathway. medcraveonline.com |
| LPS-activated mouse N9 microglial cells | Attenuated production of TNF-α, IL-1β, and NO. researchgate.net | Downregulation of pro-inflammatory mediators. researchgate.net |
| In vitro neuronal models | Implicated modulation of NMDA receptors. newswise.com | Potential attenuation of glutamate (B1630785) excitotoxicity. newswise.com |
Cardiovascular System Modulatory Mechanisms
Isorhynchophylline exhibits significant modulatory effects on the cardiovascular system, including anti-arrhythmic and antihypertensive actions. mdpi.commedchemexpress.com These effects are primarily linked to its ability to influence ion channel function and regulate key signaling pathways in cardiovascular cells. medchemexpress.com
In vivo studies on guinea pigs and rats have demonstrated that isorhynchophylline provides remarkable protection against cardiac arrhythmias induced by agents like ouabain (B1677812) and calcium chloride. caymanchem.com The primary mechanism identified is the inhibition of calcium currents in cardiomyocytes. caymanchem.com This action leads to a significant decrease in the action potential duration, thereby preventing the electrical instability that causes arrhythmias. caymanchem.com The compound's effects on the cardiovascular system are also related to the blocking of calcium channels, which contributes to its antihypertensive and bradycardic (heart rate-lowering) properties. Furthermore, in spontaneously hypertensive rats, isorhynchophylline has been shown to exert its antihypertensive effect by regulating neurotransmitter metabolism, specifically tyrosine and glutamate pathways, in the hippocampus. newswise.com
Table 3: Cardiovascular Modulatory Mechanisms of this compound
| Activity | Model System | Key Findings | Mechanism of Action |
|---|---|---|---|
| Anti-arrhythmic | Ouabain-induced arrhythmia in guinea pigs | Increased the dose of ouabain required to induce arrhythmia. caymanchem.com | Inhibition of calcium currents in cardiomyocytes. caymanchem.com |
| Anti-arrhythmic | Calcium chloride-induced arrhythmia in rats | Prolonged the onset time and shortened the duration of arrhythmias. caymanchem.com | Decrease in action potential duration. caymanchem.com |
| Antihypertensive | Spontaneously hypertensive rats (SHRs) | Reduced blood pressure. newswise.com | Regulation of tyrosine and glutamate metabolism in the hippocampus. newswise.com |
| General Cardiovascular | Isolated heart/vessel preparations | Hypotension, bradycardia. | Modulation and blocking of calcium channels. medchemexpress.com |
Immunomodulatory Effects on Lymphocyte Activation and Cytokine Profiles
Isorhynchophylline demonstrates notable immunomodulatory activities, particularly through its influence on the production of inflammatory cytokines by innate immune cells. While specific data on lymphocyte activation is limited, its effects on macrophages and microglial cells are well-documented.
In studies using LPS-stimulated murine alveolar macrophage cell lines (MH-S and NR8383), isorhynchophylline pretreatment significantly inhibited the production and mRNA expression of key pro-inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). ijcmas.com This anti-inflammatory effect was found to be mediated through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB/NLRP3 inflammasome signaling pathway. ijcmas.com Similarly, in mouse N9 microglial cells, isorhynchophylline concentration-dependently reduced the LPS-induced release of TNF-α and IL-1β. researchgate.net
Table 4: Immunomodulatory Effects of this compound
| Cell Type | Stimulus | Key Findings | Mechanism of Action |
|---|---|---|---|
| Murine alveolar macrophages (MH-S, NR8383) | Lipopolysaccharide (LPS) | Inhibited production of TNF-α, IL-1β, and IL-6. ijcmas.com | Inhibition of the TLR4/NF-κB/NLRP3 inflammasome pathway. ijcmas.com |
| Mouse N9 microglial cells | Lipopolysaccharide (LPS) | Attenuated production of TNF-α and IL-1β. researchgate.net | Suppression of microglial activation. researchgate.net |
Antimicrobial and Antiparasitic Mechanisms of Action
Based on the available preclinical data, there is limited direct evidence detailing specific antimicrobial or antiparasitic mechanisms of action for this compound. While alkaloids as a chemical class are known to possess a wide range of biological activities, including antibacterial and antiparasitic effects, dedicated studies to elucidate these properties for isorhynchophylline are not extensively reported in the current scientific literature. newswise.com
Antivirulence Strategies and Biofilm Inhibition
Similarly, research into the antivirulence and biofilm-inhibiting properties of this compound is currently sparse. Antivirulence strategies, which aim to disarm pathogens rather than kill them, and biofilm inhibition are emerging areas of antimicrobial research. Although various natural compounds, including other alkaloids, are being investigated for these properties, specific preclinical studies focusing on this compound's ability to inhibit biofilm formation or interfere with bacterial virulence factors like quorum sensing have not been prominently identified.
Other Investigated Biological Activities and Their Underlying Mechanisms
Beyond its primary characterization, this compound has been the subject of preclinical investigations across a diverse range of biological activities. These studies, conducted in various in vitro and non-human in vivo models, have revealed its potential influence on inflammatory, neurodegenerative, cardiovascular, and cellular proliferative processes. The following sections detail these findings and the molecular mechanisms that are thought to underlie these effects.
Anti-inflammatory and Immunomodulatory Activities
Isorhynchophylline has demonstrated notable anti-inflammatory properties in several preclinical models. Its mechanisms often involve the modulation of key inflammatory signaling pathways.
Inhibition of NF-κB and NLRP3 Signaling: In models of atherosclerosis, isorhynchophylline has been shown to reduce inflammatory reactions induced by lipopolysaccharide (LPS). nih.govresearchgate.net The underlying mechanism is believed to be the inhibition of the NF-κB/NLRP3 signaling pathway. nih.govresearchgate.net Similarly, in ameliorating D-galactose-induced learning and memory deficits in mice, isorhynchophylline's effects were partly attributed to enhancing anti-inflammatory responses in brain tissue through the inhibition of NF-κB signaling. medchemexpress.com It also suppressed the protein level of phosphorylated IκBα, an upstream regulator of NF-κB, in the brain. medchemexpress.com In the context of cerebral ischemia/reperfusion injury, isorhynchophylline treatment inhibited IκB-α degradation and NF-κB p65 activation. frontiersin.org
Modulation of Inflammatory Mediators: The compound effectively inhibits the release of nitric oxide (NO) stimulated by LPS in rat cortical microglial cells. medchemexpress.com In mouse models of silicon-dioxide-induced lung injury, isorhynchophylline administration led to reduced inflammatory responses and fibrosis. medchemexpress.com Studies on endotoxin-stimulated mouse alveolar macrophages have also highlighted its anti-inflammatory and antioxidant effects. nih.gov Furthermore, it has been found to suppress the release of proinflammatory cytokines in LPS-induced microglial cells. frontiersin.org
| Model System | Observed Effect | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| ApoE−/− mice; HUVECs and RAW264.7 cells | Reduced LPS-induced inflammatory reaction. | Inhibition of the NF-κB/NLRP3 signaling pathway. | nih.govresearchgate.net |
| D-galactose-induced aging model in mice | Ameliorated learning and memory deficits. | Enhanced anti-inflammatory effects in brain tissue via inhibition of NF-κB signaling. | medchemexpress.com |
| Rat model of middle cerebral artery occlusion (MCAO) | Attenuated cerebral ischemia/reperfusion injury. | Inhibited IκB-α degradation, NF-κB p65 activation, and CX3CR1 expression, suppressing microglial activation. | frontiersin.org |
| Rat cortical microglial cells | Inhibited LPS-stimulated nitric oxide (NO) release. | Direct inhibition of inflammatory mediator production. | medchemexpress.com |
| Silicon-dioxide-induced lung injury in mice | Alleviated lung injury. | Reduction of inflammatory responses and fibrosis. | medchemexpress.com |
Neuroprotective Activities
Isorhynchophylline has shown significant neuroprotective potential against a variety of insults in both cell culture and animal models of neurological disease.
Alzheimer's Disease Models: In cultured PC12 cells, a common model for neuronal studies, isorhynchophylline provides protection against β-amyloid (Aβ)-induced neurotoxicity. nih.gov Its protective effects are mediated, at least in part, by inhibiting oxidative stress and suppressing the mitochondrial pathway of apoptosis. nih.gov It was observed to increase cell viability, stabilize mitochondrial membrane potential, decrease intracellular reactive oxygen species, and moderate the Bcl-2/Bax ratio. nih.gov The mechanism is linked to the PI3K/Akt signaling pathway. medchemexpress.com Further studies showed it enhances p-CREB expression via the PI3K/Akt/GSK-3β signaling pathway and suppresses Aβ-induced tau protein hyperphosphorylation. frontiersin.org It also significantly decreased intracellular calcium levels in Aβ-treated PC12 cells. scienceopen.com
Cerebral Ischemia and Neurodegeneration: Isorhynchophylline ameliorates cerebral ischemia/reperfusion injury in rats by inhibiting CX3CR1-mediated microglial activation and subsequent neuroinflammation. frontiersin.org It has been shown to reduce infarct volume, improve neurological function, and decrease neuronal death in the ischemic penumbra. frontiersin.org The compound also protects against glutamate-induced neuronal death in cultured cerebellar granule cells by inhibiting calcium (Ca2+) influx. ncats.io In a model of intracerebral hemorrhage, isorhynchophylline was found to relieve ferroptosis-induced nerve damage in hippocampal HT-22 cells through the miR-122-5p/TP53/SLC7A11 pathway. medchemexpress.com
Antidepressant and Anti-Stress Effects: In mouse models of depression, isorhynchophylline exhibits antidepressant-like effects, which are believed to be mediated, at least in part, by inhibiting monoamine oxidase A (MAO-A). medchemexpress.comnih.gov It significantly reduced immobility time in the forced swimming and tail suspension tests and enhanced the levels of the monoamine neurotransmitters norepinephrine (B1679862) and 5-hydroxytryptamine in the hippocampus and frontal cortex. nih.gov Additionally, it has been shown to ameliorate stress-induced emotional disorders and cognitive impairment by modulating N-methyl-D-aspartic acid (NMDA) receptors. nih.gov
| Model System | Condition/Insult | Observed Effect | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| PC12 cells | β-amyloid (Aβ) induced neurotoxicity | Increased cell viability, inhibited oxidative stress and apoptosis. | Activation of PI3K/Akt signaling pathway; suppression of mitochondrial apoptotic pathway. | medchemexpress.comnih.gov |
| Rats | Aβ-induced cognitive deficits | Ameliorated cognitive deficits and neuronal apoptosis. | Suppression of tau hyperphosphorylation via PI3K/Akt/GSK-3β signaling. | frontiersin.org |
| Rat model of MCAO | Cerebral ischemia/reperfusion injury | Attenuated infarct volume, improved neurological function. | Inhibition of CX3CR1-mediated microglial activation and neuroinflammation. | frontiersin.org |
| Cultured cerebellar granule cells | Glutamate-induced neuronal death | Protected against neuronal death. | Inhibition of Ca2+ influx. | ncats.io |
| Mice (forced swimming, tail suspension tests) | Depression-like behavior | Reduced immobility time. | Inhibition of monoamine oxidase; enhancement of norepinephrine and 5-hydroxytryptamine levels. | medchemexpress.comnih.gov |
| Mice (chronic unpredictable mild stress) | Stress-induced emotional and cognitive impairment | Ameliorated anxiety, depression-like behaviors, and memory impairment. | Modulation of NMDA receptors. | nih.gov |
Cardiovascular Activities
The effects of isorhynchophylline on the cardiovascular system, particularly its vasodilatory and antihypertensive properties, have been extensively studied.
Vasodilation and Blood Pressure Regulation: The antihypertensive effect of isorhynchophylline is strongly linked to its ability to inhibit Ca2+ influx. ncats.io In vitro studies on rat arteries have shown that its vasodilatory effects are largely endothelium-independent and are mediated by blocking L-type Ca2+ channels. nih.gov It inhibits contractile responses induced by high K+ and norepinephrine in isolated rat mesenteric and tail arteries. ncats.io In spontaneously hypertensive rats, isorhynchophylline was found to have a significant therapeutic effect on hypertension by regulating metabolic disorders in neurotransmitters, particularly via tyrosine and glutamate metabolism in the hippocampus. nih.gov
Cardioprotective and Anti-proliferative Effects: Isorhynchophylline effectively inhibits angiotensin II-induced proliferation in rat vascular smooth muscle cells. medchemexpress.com This effect is attributed, at least in part, to increased NO production and regulation of the cell cycle, arresting cells in the G0/G1 phase. medchemexpress.com In anesthetized dogs, the compound was shown to reduce the tension-time index, which is an indicator of myocardial oxygen consumption, suggesting a protective effect against ischemia induced by hypertension. ncats.io It also demonstrates protective effects in rat models of pulmonary arterial hypertension, decreasing right ventricular end systolic pressure, hypertrophy, and fibrosis. caymanchem.com
| Model System | Observed Effect | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Rat isolated mesenteric and tail arteries | Inhibited pressure increase induced by high K+ and norepinephrine. | Direct inhibition of contractile responses; blockade of L-type Ca2+ channels. | ncats.ionih.gov |
| Spontaneously hypertensive rats (SHRs) | Inhibited hypertension. | Regulation of tyrosine and glutamate metabolism in the hippocampus. | nih.gov |
| Rat vascular smooth muscle cells | Inhibited angiotensin II-induced proliferation. | Increased NO production and cell cycle regulation. | medchemexpress.com |
| Rat model of pulmonary arterial hypertension | Protected against pulmonary arterial hypertension. | Suppression of pulmonary artery smooth muscle cell proliferation. | caymanchem.com |
Anticancer and Anti-Proliferative Activities
Preclinical studies have indicated that isorhynchophylline may possess anticancer and anti-proliferative properties against various cell lines.
In Vitro Cytotoxicity: Isorhynchophylline has demonstrated cytotoxicity against human HL60 (promyelocytic leukemia) and SW480 (colon adenocarcinoma) cells. medchemexpress.com It also decreases the viability of several other human cancer cell lines, including HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), BxPC-3 (pancreatic adenocarcinoma), Caki-1 (renal cell carcinoma), RPMI-8226 (multiple myeloma), and 786-O (renal cell carcinoma), with IC50 values ranging from 130 to 292 μM. caymanchem.com
Mechanisms of Anticancer Action: In human hepatocellular carcinoma cells, isorhynchophylline exerts anticancer and anti-metastatic effects through the regulation of multiple signaling cascades, including the abatement of phospho-p38. medchemexpress.com In HepG2 cells, it induces apoptosis and inhibits cell migration and invasion. caymanchem.com
Effects on Osteoarthritis
Recent research has explored the potential of isorhynchophylline in the context of osteoarthritis, a degenerative joint disease.
Cartilage Protection: In rat models of osteoarthritis, isorhynchophylline was found to alleviate the condition. medchemexpress.com It has been shown to alleviate cartilage degeneration in osteoarthritis by activating autophagy in chondrocytes. medchemexpress.comnih.gov Transcriptome sequencing results suggest this regulation is closely associated with the PI3K/AKT/mTOR pathway, thereby alleviating osteoarticular inflammation. nih.gov
Anti-proliferative Effects on Synovial Fibroblasts: Isorhynchophylline attenuates the proliferation and migration of synovial fibroblasts, which are key cells involved in the pathogenesis of diseases like rheumatoid arthritis, via the FOXC1/β-catenin axis. medchemexpress.com
Advanced Analytical Methodologies for Isorhynchophylline Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the separation and purity assessment of Isorhynchophylline (B1663542). These methods offer high resolution and sensitivity for quantifying Isorhynchophylline and separating it from its diastereomer, Rhynchophylline (B1680612), and other related alkaloids. nih.govnih.govresearchgate.net
The separation is typically achieved using reversed-phase columns, such as C18, with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or triethylamine) to ensure good peak shape and resolution. nih.govnih.govnih.gov Detection is commonly performed using a Diode Array Detector (DAD) at a wavelength of approximately 245 nm or 254 nm. nih.govnih.govacs.org
UHPLC systems, utilizing smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. nih.govnih.gov Validation of these methods is critical and involves assessing parameters such as linearity, precision (intra-day and inter-day), accuracy, repeatability, and stability to ensure the reliability of the quantitative data. nih.govnih.gov For instance, a developed HPLC method demonstrated good linearity for Isorhynchophylline, with average recoveries ranging from 97.00% to 113.9%. researchgate.netresearchgate.net
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| System | HPLC | UHPLC-Q-TOF-MS | HPLC |
| Column | Phenomenex Gemini C18 | UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) | Kromasil C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Methanol and Water with 0.01 mol/L Ammonium Acetate (pH 8.0) (60:40) | A: Acetonitrile; B: Water (Gradient Elution) | Methanol and Water (55:45) with 0.01 mol/L Triethylamine (pH 7.5) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | Not Specified |
| Detection | UV at 245 nm | MS Detection | UV at 254 nm |
| Column Temperature | 30°C | 30°C | Not Specified |
| Reference | nih.gov | nih.govnih.gov | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of oxindole (B195798) alkaloids like Isorhynchophylline by GC-MS is challenging due to their low volatility and thermal instability at the high temperatures required for gas chromatography. acs.org
To overcome these limitations, chemical derivatization is often employed. jfda-online.comsemanticscholar.org This process involves converting polar functional groups (like amines and hydroxyls) into less polar, more volatile derivatives. Common derivatization techniques include silylation (e.g., using MSTFA) and acylation, which increase the volatility of the analyte, allowing it to be vaporized without decomposition and analyzed by GC-MS. youtube.comgcms.cz
While not the primary method for analyzing the parent compound, GC-MS is highly effective for identifying volatile impurities or degradation products that may be present in a sample of Isorhynchophylline. It has been successfully used for the qualitative analysis of complex mixtures of indole (B1671886) alkaloids from plant extracts, where it can separate and identify various components in a single run. researchgate.netnotulaebotanicae.ro The coupling with a mass spectrometer allows for the confident identification of these separated compounds based on their unique mass spectra. notulaebotanicae.ro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation and stereochemical analysis of Isorhynchophylline. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural characterization. jst.go.jp The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. nih.gov
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure and determining its stereochemistry. semanticscholar.orgmdpi.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. jst.go.jp
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close to each other in space, regardless of whether they are bonded. This is particularly important for determining the relative stereochemistry of the molecule, such as the configuration at the C7 spiro center which differentiates Isorhynchophylline from its diastereomer, Rhynchophylline. researchgate.net
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |
|---|---|---|
| 2 | 178.7 | - |
| 3 | 36.5 | 2.54 (m) |
| 5 | 41.3 | 2.38 (m), 2.71 (m) |
| 6 | 31.2 | 0.93 (m), 1.73 (m) |
| 7 | 51.1 | - |
| 8 | 141.7 | - |
| 9 | 124.1 | 7.14 (d, 7.2) |
| 10 | 122.1 | 7.01 (t, 7.5) |
| 11 | 128.5 | 7.21 (t, 7.5) |
| 12 | 110.0 | 6.87 (d, 7.5) |
| 13 | 130.4 | - |
Note: Data is for a metabolite of Isorhynchophylline and serves as a representative example of NMR data. Source: researchgate.net
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and deduce the structure of Isorhynchophylline by analyzing its fragmentation pattern. When coupled with a chromatographic system like HPLC or UHPLC, it becomes a highly powerful tool for both qualitative and quantitative analysis.
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements of the parent molecule and its fragments. jfda-online.comnih.gov This accuracy allows for the unambiguous determination of the elemental composition (molecular formula) of Isorhynchophylline. For example, the quasi-molecular ion [M+H]⁺ for Isorhynchophylline is observed at an m/z of 385.2122, corresponding to the molecular formula C₂₂H₂₉N₂O₄⁺. jfda-online.com This capability is crucial for identifying unknown metabolites or degradation products. notulaebotanicae.ro
Tandem Mass Spectrometry (MS/MS) is used to obtain detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov For Isorhynchophylline, the protonated molecule ([M+H]⁺, m/z 385) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the oxindole alkaloid structure.
Key fragmentation pathways for Isorhynchophylline include the loss of a methanol molecule (32 Da) to form a fragment ion at m/z 353, and further cleavages of the heterocyclic rings. nih.gov Diagnostic fragment ions are consistently observed at m/z values such as 269, 160, and 110. nih.gov Analyzing these fragmentation pathways allows researchers to confirm the identity of Isorhynchophylline and differentiate it from its isomers. jfda-online.com
| m/z (Observed) | Ion Formula | Description | Reference |
|---|---|---|---|
| 385.2119 | [C₂₂H₂₈N₂O₄+H]⁺ | Protonated Molecule ([M+H]⁺) | nih.govyoutube.com |
| 353.1858 | [M+H-CH₃OH]⁺ | Loss of Methanol | nih.govyoutube.com |
| 269.1648 | [M+H-C₅H₈O₃]⁺ | Loss of a 116 Da unit | nih.gov |
| 160.0756 | - | Diagnostic Fragment Ion | nih.govyoutube.com |
| 110.0963 | - | Diagnostic Fragment Ion | nih.gov |
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for identifying the chromophores present in the isorhynchophylline molecule. The oxindole nucleus, a key structural feature, gives rise to characteristic absorption bands in the UV region. Studies have reported a maximum UV absorption (λmax) for isorhynchophylline at approximately 242 to 245 nm. nih.govcaymanchem.com This absorption is indicative of the electronic transitions within the conjugated system of the molecule.
| Technique | Parameter | Observed Value |
|---|---|---|
| UV-Vis Spectroscopy | λmax | 242-245 nm nih.govcaymanchem.com |
Infrared (IR) spectroscopy complements UV-Vis analysis by providing information about the functional groups present in isorhynchophylline. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Key functional groups and their expected vibrational frequencies include the N-H and C=O groups of the oxindole ring, as well as C-O and C-H bonds. While specific, complete spectra for isorhynchophylline are detailed in dedicated spectroscopic studies, the analysis of its synthetic precursors reveals characteristic peaks such as those for C=O stretching in the range of 1702-1770 cm⁻¹ and various C-H and C-O stretching and bending vibrations. hkust.edu.hk
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | ~3400-3200 |
| Alkane C-H | Stretching | ~3000-2850 |
| Ester C=O | Stretching | ~1750-1735 |
| Amide C=O (Oxindole) | Stretching | ~1710-1670 |
| Aromatic C=C | Stretching | ~1600 and ~1475 |
| C-O | Stretching | ~1300-1000 |
Circular Dichroism (CD) Spectroscopy for Chiral Purity and Conformational Studies
Circular Dichroism (CD) spectroscopy is an essential technique for investigating the stereochemical aspects of chiral molecules like isorhynchophylline. This method measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of the molecule. For tetracyclic oxindole alkaloids, the CD spectrum is particularly useful in determining the stereochemistry at key chiral centers. Studies on isorhynchophylline and its metabolites have shown characteristic Cotton effects that are indicative of its specific three-dimensional structure. A negative Cotton effect observed around 285 nm, a positive effect at 220 nm, and another negative effect at 265 nm are used to deduce the 7S configuration and the α-orientation of the hydrogen at position 3. nih.gov This level of detail is crucial for confirming the chiral purity and understanding the conformational preferences of isorhynchophylline.
| Wavelength (nm) | Sign of Cotton Effect | Stereochemical Assignment |
|---|---|---|
| 285 | Negative | Correlates to 7S configuration nih.gov |
| 265 | Negative | Correlates to α-orientation of H-3 nih.gov |
| 220 | Positive | Correlates to α-orientation of H-3 nih.gov |
Coupled Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Profiling
The coupling of chromatographic separation techniques with mass spectrometry has revolutionized the analysis of complex mixtures, enabling the sensitive and selective detection of isorhynchophylline and its metabolites at trace levels.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for both the quantification of isorhynchophylline and the identification of its metabolites in biological fluids. nih.gov In positive ion mode, isorhynchophylline typically forms a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 385.2. nih.gov Collision-induced dissociation of this precursor ion generates characteristic product ions that are used for structural elucidation and selective quantification. Common fragment ions observed for isorhynchophylline include those at m/z 353.2 (loss of methanol), 267.1, and 160.1. nih.govresearchgate.net Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap systems, has been successfully employed to profile and identify numerous metabolites of isorhynchophylline in preclinical studies. nih.govnih.govresearchgate.net These studies have identified metabolic pathways including dehydrogenation, oxidation, hydrolysis, reduction, demethylation, hydroxylation, and glucuronide conjugation. nih.gov
While LC-MS is more common for a molecule of this nature, gas chromatography-mass spectrometry (GC-MS) can also be applied, often after derivatization to increase the volatility of the analyte. researchgate.net
| Technique | Precursor Ion [M+H]⁺ (m/z) | Characteristic Product Ions (m/z) |
|---|---|---|
| UPLC-Q-TOF-MS | 385.2119 nih.govresearchgate.net | 353.1858, 267.1490, 160.0756, 108.0808 nih.govresearchgate.net |
Development of Bioanalytical Methods for Isorhynchophylline in Preclinical Biological Samples
The development of robust and validated bioanalytical methods is a prerequisite for conducting preclinical pharmacokinetic studies of isorhynchophylline. These methods are essential for accurately measuring the concentration of the compound in biological matrices such as plasma, urine, and tissue homogenates. onlinepharmacytech.infocuni.cz
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as the preferred technique for the bioanalysis of isorhynchophylline due to its high sensitivity, selectivity, and throughput. researchgate.netnih.gov Method development involves optimizing several key steps:
Sample Preparation: To remove proteins and other interfering substances from the biological matrix, various extraction techniques are employed. Protein precipitation with organic solvents like acetonitrile is a common approach. researchgate.net Liquid-liquid extraction offers a cleaner sample but can be more time-consuming. nih.gov
Chromatographic Separation: A UPLC system with a suitable column, such as a C18 reversed-phase column, is used to separate isorhynchophylline from endogenous matrix components and its metabolites. researchgate.net Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid is typically used to achieve optimal separation. researchgate.net
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for isorhynchophylline and an internal standard, which ensures high selectivity and accurate quantification. nih.govresearchgate.net
Validated bioanalytical methods for isorhynchophylline in rat plasma have demonstrated excellent linearity over a defined concentration range, with lower limits of quantification (LLOQ) in the low ng/mL range. nih.gov These methods also exhibit high precision, accuracy, and recovery, meeting the stringent criteria required for regulatory submissions.
| Parameter | Methodology | Reported Values/Findings |
|---|---|---|
| Analytical Technique | UPLC-MS/MS | Commonly used for high sensitivity and selectivity. researchgate.netnih.govresearchgate.net |
| Biological Matrix | Rat Plasma | Used in preclinical pharmacokinetic studies. nih.govresearchgate.net |
| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction | Recovery rates typically >70-80%. nih.govnih.gov |
| Linearity Range | Varies by study | e.g., 2.5-50 ng/mL or 5-500 ng/mL. nih.govresearchgate.net |
| Lower Limit of Quantification (LLOQ) | Varies by study | Typically in the range of 1-5 ng/mL. researchgate.net |
| Precision (CV%) | Intra-day and Inter-day | Generally less than 15%. nih.gov |
| Accuracy (Bias %) | Intra-day and Inter-day | Generally within ±15%. nih.gov |
Preclinical Pharmacokinetics and Pharmacodynamics of Isorhynchophylline Non Human Studies
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models
Studies in animal models, primarily rats, have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of isorhynchophylline (B1663542) (IRN). Following oral administration, isorhynchophylline is absorbed and can be detected in the plasma. capes.gov.brnih.gov It reaches its peak plasma concentration rapidly, typically within 30 minutes in rats. nih.gov
The distribution of isorhynchophylline and its epimer, rhynchophylline (B1680612) (RN), has been investigated in rats, showing that both compounds can cross the blood-brain barrier and distribute into the brain and cerebrospinal fluid (CSF). nih.gov After oral administration of isorhynchophylline, a significant portion is metabolically converted to rhynchophylline, which then distributes into the plasma, brain, and CSF. nih.gov
Excretion of isorhynchophylline and its metabolites occurs through both renal and fecal routes. In one study involving rats that were orally administered 37.5 mg/kg of isorhynchophylline, approximately 71.6% of the dose was excreted in the feces and 13.8% in the urine within 24 hours. capes.gov.brnih.gov The parent compound and various metabolites have been identified in plasma, bile, urine, and feces, indicating extensive metabolism and elimination. capes.gov.brnih.gov
Enzymatic Biotransformation Pathways and Metabolite Identification
Isorhynchophylline undergoes extensive biotransformation in vivo. Numerous metabolites have been identified in rat urine, plasma, bile, feces, and liver tissue. capes.gov.brnih.govnih.govnih.gov One comprehensive study successfully identified a total of 47 metabolites in rats after oral administration. nih.gov The primary metabolic pathways involved in the biotransformation of isorhynchophylline include dehydrogenation, oxidation, hydrolysis, reduction, demethylation, hydroxylation, and glucuronide conjugation. nih.gov Among these, dehydrogenation, hydrolysis, hydroxylation, and oxidation are considered the main metabolic routes. nih.gov
Phase I reactions include the formation of hydroxylated and demethylated metabolites. nih.govtandfonline.com For example, 10-hydroxyisorhynchophylline and 11-hydroxyisorhynchophylline have been identified in rat urine and feces. capes.gov.brnih.gov Other phase I metabolites isolated from rat urine include 17-O-demethyl-16,17-dihydro isorhynchophylline and 5-oxoisorhynchophyllic acid. nih.gov Phase II metabolism involves conjugation reactions, primarily glucuronidation. nih.govnih.gov Metabolites such as 11-hydroxyisorhynchophylline 11-O-β-D-glucuronide and 10-hydroxyisorhynchophylline 10-O-β-D-glucuronide have been found in rat bile, while 5-oxoisorhynchophyllic acid-22-O-β-D-glucuronide has been identified in urine. capes.gov.brnih.govnih.gov Another identified urinary metabolite is its epimer, rhynchophylline. nih.gov
| Metabolite ID | Metabolite Name | Matrix | Metabolic Pathway | Reference |
|---|---|---|---|---|
| MI1 | 11-hydroxyisorhynchophylline 11-O-β-D-glucuronide | Bile | Hydroxylation, Glucuronidation | capes.gov.brnih.gov |
| MI2 | 10-hydroxyisorhynchophylline 10-O-β-D-glucuronide | Bile | Hydroxylation, Glucuronidation | capes.gov.brnih.gov |
| MI3 | 11-hydroxyisorhynchophylline | Urine, Feces | Hydroxylation | capes.gov.brnih.gov |
| MI4 | 10-hydroxyisorhynchophylline | Urine, Feces | Hydroxylation | capes.gov.brnih.gov |
| M1 | 5-oxoisorhynchophyllic acid-22-O-β-D-glucuronide | Urine | Oxidation, Hydrolysis, Glucuronidation | nih.gov |
| M2 | 17-O-demethyl-16,17-dihydro isorhynchophylline | Urine | Demethylation, Reduction | nih.gov |
| M3 | Rhynchophylline | Urine | Epimerization | nih.gov |
| M4 | 5-oxoisorhynchophyllic acid | Urine | Oxidation, Hydrolysis | nih.gov |
Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes
The metabolism of isorhynchophylline is heavily mediated by the cytochrome P450 (CYP) enzyme system. capes.gov.brnih.gov In vitro studies using rat liver microsomes have demonstrated that CYP enzymes play a crucial role in the hydroxylation of isorhynchophylline. capes.gov.brnih.gov Specific inhibition assays have indicated the involvement of several CYP isozymes, including CYP2D, CYP1A1/2, and CYP2C, in this process. capes.gov.brnih.gov
Further investigations into the stereoselective metabolism of isorhynchophylline and its epimer, rhynchophylline, have highlighted CYP3A as the predominant isoform involved in the metabolic elimination of both compounds. tandfonline.comnih.gov The different spatial configurations of these epimers at the C-7 position lead to distinct hepatic metabolic pathways and elimination rates, which are mainly mediated by CYP3A. tandfonline.comnih.gov In addition to Phase I metabolism by CYPs, Phase II enzymes such as UDP-glucuronosyltransferases are responsible for the subsequent glucuronidation of hydroxylated metabolites. nih.gov
Investigation of Transporter Interactions (e.g., P-glycoprotein)
The role of drug transporters in the disposition of isorhynchophylline has also been an area of investigation. Studies suggest that membrane transporters are involved in its hepatic uptake. nih.govnih.gov Research using specific inhibitors in rats indicates that Organic Cation Transporters (OCTs) are primarily involved in the hepatic uptake process of isorhynchophylline. nih.govnih.gov When OCTs were inhibited by adrenalone, the liver-to-plasma concentration ratio (Kp value) of isorhynchophylline was significantly reduced. nih.gov In contrast, inhibition of Organic Anion Transporting Polypeptides (OATPs) with rifampicin (B610482) resulted in only a slight decrease in the Kp value, suggesting a lesser role for OATPs in its hepatic uptake. nih.gov
While direct studies on the interaction between isorhynchophylline and the efflux transporter P-glycoprotein (P-gp) are limited, research on its stereoisomer, rhynchophylline, has shown that its membrane permeability is affected by P-gp. nih.gov Given the structural similarity, it is plausible that P-gp may also play a role in the transport of isorhynchophylline, though this requires further specific investigation.
Bioavailability and Systemic Exposure Studies
Pharmacokinetic studies in rats have revealed significant differences in the bioavailability and systemic exposure between isorhynchophylline and its stereoisomer, rhynchophylline. Following oral administration, the systemic exposure (as measured by the area under the plasma concentration-time curve, or AUC) of isorhynchophylline is substantially lower than that of rhynchophylline. nih.gov One comparative study reported that the systemic exposure of isorhynchophylline was 6.5-fold lower than that of rhynchophylline. nih.gov
| Compound | Parameter | Value (mean ± SD) | Reference |
|---|---|---|---|
| Isorhynchophylline (IRN) | Cmax (ng/mL) | 31.29 ± 1.59 | nih.gov |
| Tmax (min) | 30 | nih.gov | |
| AUC (ng·min/mL) | 2483.43 ± 83.83 | nih.gov | |
| t1/2 (min) | 64.31 ± 3.19 | nih.gov | |
| Rhynchophylline (RN) | Cmax (ng/mL) | 190.87 ± 6.34 | nih.gov |
| Tmax (min) | 30 | nih.gov | |
| AUC (ng·min/mL) | 16382.06 ± 269.22 | nih.gov | |
| t1/2 (min) | 129.53 ± 9.30 | nih.gov |
Data from rats administered a 20 mg/kg oral dose.
In Vitro Metabolism Studies Using Microsomes and Hepatocytes
In vitro systems, particularly rat liver microsomes (RLMs), have been instrumental in elucidating the metabolic fate of isorhynchophylline. nih.govtandfonline.comnih.gov These studies have confirmed that isorhynchophylline is extensively metabolized, with oxidation and hydroxylation being key pathways. tandfonline.com A variety of metabolites have been identified from incubations with RLMs, corroborating the findings from in vivo studies. nih.gov
Enzyme kinetic analyses in RLMs revealed stereoselectivity in its metabolism. The intrinsic clearance (CLint) for isorhynchophylline elimination was found to be 1.9-fold higher than that for its epimer, rhynchophylline. tandfonline.comnih.gov This indicates that isorhynchophylline is more readily metabolized by hepatic enzymes, which helps to explain its lower in vivo systemic exposure and bioavailability compared to rhynchophylline. nih.govtandfonline.com The degradation half-life of rhynchophylline in RLMs was 4.7-fold higher than that of isorhynchophylline, further supporting that isorhynchophylline is metabolized more favorably. tandfonline.comnih.gov These microsomal studies have been crucial in identifying the specific CYP450 isoforms, such as CYP3A, that are responsible for its biotransformation. tandfonline.comnih.gov
Dose-Response Relationships and Pharmacodynamic Modeling in Preclinical Systems
Preclinical studies have explored the dose- and concentration-dependent pharmacodynamic effects of isorhynchophylline across various models. A key neuroprotective mechanism identified is its interaction with N-methyl-D-aspartate (NMDA) receptors. In Xenopus oocytes expressing rat cortical RNA, isorhynchophylline reversibly reduced NMDA-induced currents in a concentration-dependent manner, acting as a noncompetitive antagonist with an IC50 value of 48.3 µM. nih.gov
In animal models of cognitive impairment, isorhynchophylline has demonstrated dose-dependent improvements. For instance, in mice with D-galactose-induced cognitive deficits, oral administration of isorhynchophylline (20 and 40 mg/kg) for eight weeks led to ameliorated learning and memory impairments. medchemexpress.com The 20 mg/kg dose shortened the latency to find a platform in a water maze task, while the 40 mg/kg dose increased the number of target crossings and reduced markers of oxidative stress and inflammation in the brain. medchemexpress.com
Furthermore, in spontaneously hypertensive rats, treatment with isorhynchophylline led to a decrease in key metabolic enzymes involved in neurotransmitter pathways, such as tyrosine hydroxylase and monoamine oxidase, suggesting a regulatory role in neurotransmitter metabolism that could contribute to its therapeutic effects. nih.gov
| Model System | Effect | Effective Concentration/Dose | Reference |
|---|---|---|---|
| Xenopus oocytes (expressing rat NMDA receptors) | Inhibition of NMDA-induced current | IC50 = 48.3 µM | nih.gov |
| PC12 cells | Protection against Beta-Amyloid-induced apoptosis | 1-50 µM | medchemexpress.com |
| Rat vascular smooth muscle cells | Inhibition of angiotensin II-induced proliferation | 0.1-10.0 µM | medchemexpress.com |
| D-galactose-induced cognitive deficit mice | Amelioration of learning and memory impairment | 20-40 mg/kg (i.g.) | medchemexpress.com |
| Spontaneously hypertensive rats | Regulation of enzymes in tyrosine and glutamate (B1630785) metabolism | Not specified | nih.gov |
Emerging Research Avenues and Future Perspectives for Isorhynchophylline
Exploration of Undiscovered Biological Targets and Pharmacological Activities
While current research has established isorhynchophylline's effects on targets like calcium channels and NMDA receptors, a vast area of its biological activity remains uncharted frontiersin.orgnih.govnih.gov. Future investigations are expected to pivot towards identifying novel molecular targets to broaden its therapeutic applications.
Key Research Directions:
Anti-inflammatory Pathways: Isorhynchophylline (B1663542) has shown potential in alleviating cartilage degeneration in osteoarthritis and inhibiting inflammatory mediators medchemexpress.com. Future studies could explore its interaction with specific inflammatory signaling cascades, such as the JAK/STAT or NF-κB pathways, which are crucial in various chronic inflammatory diseases.
Autophagy and Ferroptosis: Recent findings indicate that isorhynchophylline can activate autophagy in chondrocytes and relieve ferroptosis-induced nerve damage medchemexpress.com. Deeper mechanistic studies are needed to understand how it modulates these cellular processes, which could open up therapeutic possibilities in cancer and other neurodegenerative diseases.
Metabolic Disorders: The influence of isorhynchophylline on metabolic pathways is a largely unexplored domain. Research could investigate its effects on key metabolic regulators like AMP-activated protein kinase (AMPK) or peroxisome proliferator-activated receptors (PPARs), potentially revealing applications in conditions such as diabetes and non-alcoholic fatty liver disease.
Oncology: Although preliminary studies have noted cytotoxicity against certain cancer cell lines, the specific targets and mechanisms behind its anticancer effects are not fully understood medchemexpress.com. Future work could focus on its impact on cancer cell proliferation, metastasis, and angiogenesis through pathways like p38 MAPK and FOXC1/β-catenin medchemexpress.com.
A summary of established and potential pharmacological activities is presented below.
| Pharmacological Activity | Known Mechanisms/Targets | Potential Future Exploration |
| Neuroprotection | PI3K/Akt signaling, NMDA receptor modulation, inhibition of Aβ-induced neurotoxicity medchemexpress.comfrontiersin.orgfrontiersin.org | Modulation of neuro-inflammatory pathways, targeting tauopathies, role in synaptic plasticity. |
| Cardiovascular Effects | Calcium channel blocking, vasodilation nih.govnih.govamegroups.cn | Effects on endothelial function, anti-atherosclerotic properties, cardiac remodeling. |
| Anti-inflammatory | Inhibition of NO, TNF-α, and IL-1β release nih.gov | Interaction with specific inflammasomes, modulation of immune cell function. |
| Anticancer | Regulation of phospho-p38 signaling cascades medchemexpress.com | Induction of apoptosis, inhibition of angiogenesis, overcoming drug resistance. |
Application of Artificial Intelligence and Machine Learning in Isorhynchophylline Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pharmacological research, and isorhynchophylline studies are no exception nih.govmdpi.com. These computational tools can analyze vast datasets to predict biological activities, identify novel drug targets, and accelerate the drug discovery pipeline mdpi.comyoutube.com.
Drug Discovery and Target Identification: AI algorithms can mine extensive biological data, including genomics, proteomics, and the scientific literature, to identify novel potential targets for isorhynchophylline mdpi.comyoutube.com. By recognizing complex patterns, AI can propose new therapeutic indications for the compound.
SAR Prediction: Quantitative structure-activity relationship (QSAR) modeling is a computational method used to predict the biological activity of compounds based on their chemical structures nih.govelsevierpure.com. ML algorithms, such as random forests and support vector machines, can build sophisticated QSAR models for isorhynchophylline derivatives nih.govnih.gov. These models can predict the activity of newly designed analogs, guiding synthetic chemists to prioritize the most promising candidates and reducing the need for extensive preliminary screening.
Novel Synthetic Strategies for Accessing Stereoisomers and Complex Derivatives
The chemical structure of isorhynchophylline, with its multiple stereocenters, presents a significant synthetic challenge researchgate.net. The development of novel and efficient synthetic routes is crucial for producing isorhynchophylline and its analogs for further pharmacological evaluation.
Future synthetic chemistry efforts will likely focus on:
Enantioselective Synthesis: Developing highly stereoselective methods to synthesize specific stereoisomers of isorhynchophylline is essential, as different isomers can have distinct pharmacological profiles researchgate.net.
Combinatorial Chemistry: Creating libraries of isorhynchophylline derivatives by systematically modifying different parts of the molecule. This approach, combined with high-throughput screening and AI-based activity prediction, can rapidly identify compounds with improved potency and selectivity.
Biocatalysis: Utilizing enzymes to perform specific chemical transformations with high stereo- and regioselectivity, offering a greener and more efficient alternative to traditional chemical synthesis.
Biotechnological Production Optimization and Strain Engineering
The natural abundance of isorhynchophylline in Uncaria species can be low and variable amegroups.cnnih.gov. Biotechnological production using engineered microorganisms offers a promising alternative for a stable and scalable supply.
Metabolic Engineering: This involves genetically modifying microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce isorhynchophylline from simple feedstocks like glucose or glycerol nih.govnih.gov. This requires the introduction and optimization of the entire biosynthetic pathway of the alkaloid into the host organism researchgate.net.
Strain Engineering: The Design-Build-Test-Learn (DBTL) cycle is a key framework in strain development nih.gov. For isorhynchophylline, this would involve:
Design: Identifying the genes responsible for its biosynthesis in Uncaria rhynchophylla researchgate.netmdpi.com.
Build: Assembling these genes into a synthetic pathway in a microbial host using tools like CRISPR nih.gov.
Test: Cultivating the engineered strain and measuring the yield of isorhynchophylline.
Learn: Using computational tools to analyze performance and identify bottlenecks, guiding the next round of engineering to improve production titers nih.gov.
Advanced Formulation and Delivery System Research
The therapeutic efficacy of a drug is highly dependent on its delivery to the target site in the body. Advanced drug delivery systems can overcome limitations such as poor solubility, low bioavailability, and non-specific targeting genesispub.orgmdpi.com.
For preclinical studies of isorhynchophylline, research into novel formulations is crucial:
Nanoparticles: Encapsulating isorhynchophylline in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can enhance its stability, solubility, and bioavailability nih.govresearchgate.net. Nanoparticles can also be designed for targeted delivery to specific tissues or cells, potentially increasing efficacy while reducing side effects nih.govmdpi.com. A study on the related alkaloid rhynchophylline (B1680612) demonstrated that SLN formulation improved its therapeutic effect in a model of allergic asthma nih.gov.
Liposomes: These are vesicular carriers that can encapsulate both hydrophilic and hydrophobic drugs genesispub.orgmdpi.com. Liposomal formulations of isorhynchophylline could improve its circulation time in the bloodstream and facilitate its passage across biological barriers like the blood-brain barrier for neuroprotective applications.
| Delivery System | Potential Advantages for Isorhynchophylline |
| Solid Lipid Nanoparticles (SLNs) | Improved stability, controlled release, enhanced bioavailability nih.govresearchgate.net. |
| Polymeric Nanoparticles | High drug loading capacity, tunable release kinetics, surface functionalization for targeting mdpi.com. |
| Liposomes | Biocompatibility, ability to carry different drug types, enhanced cellular uptake genesispub.orgmdpi.com. |
| Micelles | Small size for improved tissue penetration, solubilization of hydrophobic compounds genesispub.org. |
Mechanistic Insights into Synergistic Interactions with Other Bioactive Compounds
Combination therapy, where multiple drugs are used together, is a cornerstone of modern medicine, particularly in treating complex diseases like cancer and neurodegenerative disorders nih.gov. Investigating the synergistic interactions of isorhynchophylline with other compounds could lead to more effective treatment strategies.
A study demonstrated that isorhynchophylline and gastrodin act synergistically to protect neuronal cells from oxidative stress by modulating the ERK1/2 and GSK-3β pathways, leading to the nuclear accumulation of Nrf2 nih.gov. This finding highlights the potential of combination therapies. Future research should explore:
Identifying Synergistic Partners: High-throughput screening of isorhynchophylline in combination with libraries of other natural products or conventional drugs to identify synergistic pairs.
Elucidating Mechanisms: Once a synergistic interaction is identified, detailed mechanistic studies are required to understand how the compounds work together at a molecular level. This could involve targeting different nodes in the same signaling pathway or affecting parallel pathways that converge on a common therapeutic outcome mdpi.com.
Comparative Pharmacological Profiling of Isorhynchophylline with Related Natural Products
Isorhynchophylline is part of a family of structurally related tetracyclic oxindole (B195798) alkaloids found in Uncaria species, including its stereoisomer rhynchophylline, as well as corynoxeine and isocorynoxeine nih.govnih.gov. While they share a common structural scaffold, subtle differences in stereochemistry can lead to significant variations in their pharmacological properties.
A comprehensive comparative profiling is necessary to:
Delineate Specificity: Directly compare the potency and efficacy of isorhynchophylline and its related alkaloids on a range of biological targets. For instance, while both rhynchophylline and isorhynchophylline show neuroprotective effects against Aβ-induced toxicity, their relative potencies and specific mechanisms may differ frontiersin.orgnih.gov.
Understand Structure-Activity Relationships: By comparing the activities of these closely related compounds, researchers can gain valuable insights into which structural features are critical for specific biological effects. This knowledge is invaluable for the rational design of new, more potent, and selective derivatives.
Therapeutic Potential: Determine which alkaloid is best suited for a particular therapeutic indication. For example, one isomer might have a more favorable cardiovascular profile, while another might be a superior neuroprotective agent.
Q & A
Basic Research Questions
Q. What are the validated methods for isolating (+/-)-Isorhynchophylline from Uncaria species, and how can purity be ensured?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Purity verification requires multiple orthogonal methods:
- HPLC-DAD/UV for baseline separation of isomers.
- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity.
- LC-MS/MS for quantification and detection of impurities below 0.1% .
Q. How do experimental conditions (pH, temperature) affect the stability of this compound in vitro?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation assays (pH 2–9, simulated gastric/intestinal fluids).
- Thermal stability analysis (25–60°C) using accelerated aging models.
- Analytical validation : Monitor degradation products via LC-MS and quantify parent compound loss using calibration curves .
Q. What are the standard protocols for assessing this compound’s cytotoxicity in neuronal cell lines?
- Methodological Answer :
- Cell viability assays : Use HT22 or SH-SY5Y cells exposed to glutamate-induced oxidative stress.
- Dose-response curves : Test concentrations from 1–100 μM, with positive controls (e.g., memantine).
- Endpoint measurements : MTT, LDH release, or caspase-3 activation. Include ROS scavenging assays (DCFH-DA probe) to link neuroprotection to antioxidant activity .
Advanced Research Questions
Q. How do the metabolic pathways of this compound differ between rodent models and human hepatocytes, and what are the implications for translational studies?
- Methodological Answer :
- In vitro metabolism : Use human liver microsomes (HLMs) vs. rat liver microsomes to compare CYP450-mediated oxidation.
- Metabolite identification : Employ UPLC-QTOF-MS with MSE data acquisition for untargeted metabolite profiling.
- Key findings : Rodents predominantly form glucuronide conjugates (e.g., M1), while human hepatocytes show higher demethylation (e.g., M2). Cross-species disparities may affect pharmacokinetic predictions .
Q. What experimental designs can resolve contradictory data on this compound’s dual role in neuroprotection and potential neurotoxicity?
- Methodological Answer :
- Dose- and time-dependent studies : Establish therapeutic windows (e.g., 10–50 μM for neuroprotection vs. toxicity at >100 μM).
- Mechanistic dissection : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways (e.g., Nrf2/ARE vs. NMDA receptor modulation).
- In vivo validation : Employ transgenic Alzheimer’s models (e.g., APP/PS1 mice) to assess cognitive outcomes alongside biomarker analysis (Aβ, p-tau) .
Q. How can computational modeling predict the stereospecific binding of this compound to neuronal receptors?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with NMDA receptors or 5-HT2A.
- MD simulations : Run 100-ns trajectories to assess binding stability of each enantiomer.
- Free energy calculations : Compare MM-PBSA/GBSA values for (+)- vs. (-)-isoforms.
- Validation : Correlate docking scores with electrophysiology data (patch-clamp IC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
